molecular formula C10H11Cl2NO B1402368 3-[(3,4-Dichlorophenoxy)methyl]azetidine CAS No. 1332301-47-9

3-[(3,4-Dichlorophenoxy)methyl]azetidine

Cat. No.: B1402368
CAS No.: 1332301-47-9
M. Wt: 232.1 g/mol
InChI Key: NVNQVQDQDUSSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dichlorophenoxy)methyl]azetidine is a halogenated azetidine derivative of interest in medicinal chemistry and chemical biology research. The compound features a four-membered azetidine ring, a nitrogen-containing heterocycle known for its significant ring strain and potential to improve pharmacokinetic properties in drug candidates . This azetidine core is substituted with a (3,4-dichlorophenoxy)methyl group, a motif that is structurally similar to other phenoxyazetidine compounds investigated as modulators of cortical catecholaminergic neurotransmission, indicating potential value in central nervous system (CNS) targeted research . The molecular formula is C10H11Cl2NO and its CAS number is 71133730 . As a versatile chemical building block, this compound serves as a key synthetic intermediate for constructing more complex molecules. Its structure offers sites for further chemical modification, particularly on the azetidine nitrogen, allowing researchers to explore structure-activity relationships in various pharmacological contexts . The presence of the dichlorophenoxy group can enhance lipophilicity and influence molecular interactions with biological targets. Related azetidine derivatives have been studied for their utility in diverse research areas, including neuroscience and the development of novel bioactive compounds . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQVQDQDUSSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-[(3,4-Dichlorophenoxy)methyl]azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with commercially available starting materials, incorporating protection and activation steps, followed by a key ether formation, and concluding with deprotection to yield the target compound. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence:

  • Protection and Reduction: Starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, the carboxylic acid functionality is reduced to a primary alcohol to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) group serves to protect the azetidine nitrogen from unwanted side reactions.

  • Activation of the Hydroxyl Group: The resulting alcohol is then activated by converting the hydroxyl group into a better leaving group, specifically a tosylate, to facilitate the subsequent nucleophilic substitution. This step yields tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate.

  • Williamson Ether Synthesis: The activated azetidine derivative is coupled with 3,4-dichlorophenol via a Williamson ether synthesis. The phenoxide, generated in situ, displaces the tosylate group to form the desired carbon-oxygen bond, resulting in tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound, this compound, typically as a salt which can be neutralized to the free base.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Reaction: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

Procedure: To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. Upon completion, the reaction is carefully quenched by the dropwise addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate)

Reaction: Tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Procedure: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate

Reaction: Williamson Ether Synthesis.

Procedure: To a solution of 3,4-dichlorophenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.3 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the sodium phenoxide. A solution of tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate (1.0 eq) in DMF is then added dropwise. The reaction mixture is heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate.

Step 4: Synthesis of this compound

Reaction: N-Boc Deprotection.

Procedure: To a solution of tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated solution of sodium bicarbonate to a pH of 9-10 and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
11-(tert-butoxycarbonyl)azetidine-3-carboxylic acidBorane-tetrahydrofuran complextert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate85 - 95
2tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylatep-Toluenesulfonyl chloride, Triethylaminetert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate80 - 90
3tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate3,4-Dichlorophenol, Sodium hydridetert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate60 - 75
4tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylateTrifluoroacetic acidThis compound85 - 95

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Activation cluster_step3 Step 3: Ether Synthesis cluster_step4 Step 4: Deprotection SM1 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid P1 tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate SM1->P1 BH3·THF P2 tert-butyl 3-(((tosyloxy)methyl)azetidine-1-carboxylate P1->P2 TsCl, Et3N P3 tert-butyl 3-((3,4-dichlorophenoxy)methyl)azetidine-1-carboxylate P2->P3 SM2 3,4-Dichlorophenol SM2->P3 NaH FP This compound P3->FP TFA

Caption: Overall synthetic pathway for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol 3,4-Dichlorophenol Phenoxide 3,4-Dichlorophenoxide Phenol->Phenoxide NaH Azetidine N-Boc-3-(tosyloxymethyl)azetidine Product N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine Azetidine->Product Phenoxide->Product SN2 Attack

Caption: Key steps in the Williamson Ether Synthesis for coupling the two main fragments.

An In-depth Technical Guide on the Chemical Properties of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential biological significance of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

The exact physicochemical properties of this compound have not been experimentally determined. However, we can predict these properties based on its structure and by comparing it with analogous compounds. The data presented below is a compilation of computed values for the target molecule and experimentally determined or computed values for structurally similar compounds.

PropertyPredicted Value for this compoundAnalogous Compound DataReference
Molecular Formula C₁₀H₁₁Cl₂NOC₁₀H₁₂ClNO (for 3-((4-Chlorophenoxy)methyl)azetidine)
Molecular Weight 232.11 g/mol 234.12 g/mol (for 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride)
Appearance Predicted to be a solid or oil at room temperature.-
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2.5 - 3.5-
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 33
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų (for 3-((4-Chlorophenoxy)methyl)azetidine)

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for 3-substituted azetidines. A plausible and efficient method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3,4-dichlorophenol.

A common strategy for the synthesis of 3-phenoxymethylazetidine derivatives is the Williamson ether synthesis, where a phenoxide reacts with an azetidine bearing a leaving group at the 3-methyl position.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Deprotection 3-hydroxymethylazetidine 1-(Diphenylmethyl)-3-(hydroxymethyl)azetidine tosylated_azetidine 1-(Diphenylmethyl)-3-(((tosyl)oxy)methyl)azetidine 3-hydroxymethylazetidine->tosylated_azetidine Pyridine tosyl_chloride Tosyl Chloride tosyl_chloride->tosylated_azetidine protected_product 1-(Diphenylmethyl)-3-((3,4-dichlorophenoxy)methyl)azetidine tosylated_azetidine->protected_product NaH, DMF dichlorophenol 3,4-Dichlorophenol dichlorophenol->protected_product final_product This compound protected_product->final_product H₂, Pd/C

Proposed synthetic pathway for this compound.

Step 1: Synthesis of 1-(Diphenylmethyl)-3-(((tosyl)oxy)methyl)azetidine

  • To a solution of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine (1 equivalent) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the tosylated intermediate.

Step 2: Synthesis of 1-(Diphenylmethyl)-3-((3,4-dichlorophenoxy)methyl)azetidine

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 3,4-dichlorophenol (1.2 equivalents) in DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-(diphenylmethyl)-3-(((tosyl)oxy)methyl)azetidine (1 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Deprotection to yield this compound

  • Dissolve 1-(diphenylmethyl)-3-((3,4-dichlorophenoxy)methyl)azetidine (1 equivalent) in ethanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization to yield this compound.

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

G Synthesized_Compound Crude this compound Purification Purification (Column Chromatography/Crystallization) Synthesized_Compound->Purification Purity_Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation NMR ¹H NMR & ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS FTIR FT-IR Spectroscopy Structure_Elucidation->FTIR Final_Characterized_Product Pure Characterized Product Structure_Elucidation->Final_Characterized_Product

Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons of the azetidine ring, the methylene bridge, and the dichlorophenyl group would be expected. The chemical shifts and coupling patterns would be characteristic of the proposed structure.

  • ¹³C NMR: Signals for all the unique carbon atoms in the molecule would be observed, including those of the azetidine ring, the methylene carbon, and the aromatic carbons.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

  • FT-IR: Characteristic absorption bands for the N-H bond of the secondary amine, C-O-C ether linkage, and C-Cl bonds would be expected.

Potential Biological Activity and Signaling Pathways

The azetidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of azetidine have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

Given the structural features of this compound, it may exhibit activity in several biological pathways. For instance, various azetidine-containing compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.[2]

G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Azetidine_Compound This compound (Hypothetical Inhibitor) Azetidine_Compound->STAT3 Inhibition

Hypothetical inhibition of the STAT3 signaling pathway.

The dichlorophenoxy moiety is also present in various bioactive molecules. Therefore, it is plausible that this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. However, without experimental data, its specific biological targets and mechanism of action remain speculative.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structural components, certain precautions should be taken. The dichlorophenol moiety suggests potential for toxicity. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a novel chemical entity for which no direct experimental data is currently available. This guide provides a theoretical framework for its chemical properties, a plausible synthetic route, and potential areas of biological investigation. The methodologies and predictions presented here are based on established chemical principles and data from analogous structures, and they await experimental validation. This compound represents an interesting target for synthesis and biological evaluation, given the proven importance of the azetidine scaffold in drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific pharmacological data for 3-[(3,4-Dichlorophenoxy)methyl]azetidine is not available in the public domain. The following technical guide is based on an inferred mechanism of action, extrapolated from published data on structurally analogous compounds, particularly 3-aryl-3-arylmethoxyazetidines. This document is intended for researchers, scientists, and drug development professionals and should be used as a theoretical framework for guiding future experimental investigation.

Executive Summary

This technical guide delineates the putative mechanism of action of this compound as a dual inhibitor of the serotonin transporter (SERT) and the dopamine transporter (DAT). Based on structure-activity relationships of closely related analogs, it is hypothesized that this compound competitively binds to the substrate recognition sites of SERT and DAT, thereby blocking the reuptake of serotonin and dopamine from the synaptic cleft. This inhibition of neurotransmitter reuptake leads to an elevation of their extracellular concentrations, potentiating serotonergic and dopaminergic neurotransmission. This guide provides a comprehensive overview of the inferred molecular interactions, representative quantitative data from analogous compounds, detailed experimental protocols for characterization, and visual diagrams of the proposed signaling pathways and experimental workflows.

Proposed Mechanism of Action: Dual Monoamine Transporter Inhibition

The core structure of this compound, featuring an azetidine ring linked to a dichlorophenoxy moiety, is a recognized pharmacophore for interaction with monoamine transporters. Research on 3-aryl-3-arylmethoxyazetidines has demonstrated that this scaffold confers high affinity for SERT and DAT. Specifically, the analog 3-(3,4-dichlorophenyl-3-phenylmethoxyazetidine has been reported to exhibit moderate affinity for both DAT and SERT, suggesting that substitution on the aryl rings can modulate monoamine transporter affinity.[1]

It is therefore proposed that this compound functions as a reuptake inhibitor at both SERT and DAT. The azetidine nitrogen, in its protonated state, likely engages with key acidic residues in the transporter binding sites, while the dichlorophenoxy group may participate in hydrophobic and aromatic interactions within the transporter proteins. By occupying these binding sites, the compound would prevent the conformational changes necessary for the inward transport of serotonin and dopamine, leading to their accumulation in the synapse.

Signaling Pathway

The primary consequence of SERT and DAT inhibition is the enhancement of serotonergic and dopaminergic signaling. The increased residence time of serotonin and dopamine in the synaptic cleft allows for greater activation of their respective postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT DAT DAT VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DAT Reuptake DA Dopamine DA_vesicle->DA Release SER_vesicle Serotonin Vesicle SER_vesicle->SERT Reuptake SER Serotonin SER_vesicle->SER Release DA_R Dopamine Receptors DA->DA_R SER_R Serotonin Receptors SER->SER_R Compound 3-[(3,4-Dichlorophenoxy) methyl]azetidine Compound->SERT Inhibition Compound->DAT Inhibition Signal Signal Transduction DA_R->Signal SER_R->Signal

Figure 1: Proposed mechanism of action in the synaptic cleft.

Quantitative Data (Representative)

The following tables present representative quantitative data for dual SERT/DAT inhibitors, which can be used as a benchmark for the anticipated pharmacological profile of this compound.

Table 1: Representative Binding Affinities (Ki) for Monoamine Transporters
Compound ClassSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Dual SERT/DAT Inhibitor A5 - 2010 - 50> 200
Dual SERT/DAT Inhibitor B1 - 1020 - 100> 500
Inferred for Target Compound5 - 5020 - 150> 300
Data are hypothetical and based on typical values for dual inhibitors.

The inhibitory constant (Ki) represents the concentration of a drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a stronger binding affinity.[2]

Table 2: Representative Functional Inhibition (IC50) of Monoamine Uptake
Compound ClassSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
Dual SERT/DAT Inhibitor A10 - 4030 - 100> 400
Dual SERT/DAT Inhibitor B5 - 2550 - 200> 800
Inferred for Target Compound10 - 8050 - 250> 600
Data are hypothetical and based on typical values for dual inhibitors.

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of the test compound for SERT and DAT.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human SERT or DAT, or from rodent brain tissue (e.g., striatum for DAT, cortex for SERT).[5] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[5]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[1][6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.[5][7]

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[5]

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.[8]

G A Membrane Preparation (SERT or DAT expressing cells/tissue) B Incubation with Radioligand and Test Compound A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki determination) D->E

Figure 2: Workflow for radioligand binding assay.
Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of serotonin and dopamine into synaptosomes.

Protocol:

  • Synaptosome Preparation: Synaptosomes are isolated from fresh rodent brain tissue by homogenization in a sucrose solution followed by differential centrifugation.[9][10][11][12]

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]serotonin or [³H]dopamine) in the presence of varying concentrations of the test compound.[9][13]

  • Termination and Filtration: The uptake is stopped by rapid filtration and washing with ice-cold buffer.[9]

  • Quantification: The amount of radiolabeled monoamine taken up by the synaptosomes is measured by scintillation counting.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is determined.[14][15]

G A Synaptosome Isolation B Incubation with [3H]Monoamine & Test Compound A->B C Termination & Filtration B->C D Scintillation Counting C->D E IC50 Determination D->E

Figure 3: Workflow for synaptosomal uptake assay.
In Vivo Microdialysis

This in vivo technique measures the extracellular levels of serotonin and dopamine in the brains of freely moving animals following administration of the test compound.[16][17][18]

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens or striatum).[18]

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.[16][18]

  • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally).

  • Neurotransmitter Analysis: The concentrations of serotonin and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]

  • Data Analysis: Changes in extracellular neurotransmitter levels from baseline are calculated and plotted over time.

G A Microdialysis Probe Implantation B Baseline Sample Collection A->B C Test Compound Administration B->C D Post-treatment Sample Collection C->D E HPLC-ED Analysis of Neurotransmitters D->E F Data Analysis E->F

Figure 4: Workflow for in vivo microdialysis.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to known monoamine transporter ligands strongly suggests a mechanism of action involving dual inhibition of the serotonin and dopamine transporters. The technical framework provided in this guide, including the proposed mechanism, representative data, and detailed experimental protocols, offers a robust starting point for the empirical investigation and characterization of this compound. Future studies employing the outlined methodologies are crucial to definitively elucidate its pharmacological profile and therapeutic potential.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of the novel compound 3-[(3,4-Dichlorophenoxy)methyl]azetidine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, drawing from structure-activity relationships of analogous molecules. While direct experimental data for this specific molecule is not yet publicly available, this guide presents a predictive framework based on robust evidence from closely related chemical entities, identifying the monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as its most probable biological targets.

Executive Summary

This compound is a synthetic molecule featuring a central azetidine ring linked to a 3,4-dichlorophenoxy moiety. This structural arrangement is characteristic of a class of compounds known to interact with monoamine transporters, which are crucial regulators of neurotransmission in the central nervous system. These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby modulating mood, cognition, and behavior. The inhibition of these transporters is a well-established mechanism for the treatment of various psychiatric disorders, including depression and anxiety. Based on the structure-activity relationships of similar 3-substituted azetidine derivatives, it is hypothesized that this compound functions as a triple reuptake inhibitor (TRI).

Predicted Biological Targets and Mechanism of Action

The primary biological targets of this compound are predicted to be the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The rationale for this prediction is based on extensive research on structurally similar compounds.

A series of 3-aryl-3-arylmethoxy-azetidines have been evaluated for their binding affinities at dopamine and serotonin transporters.[1] Notably, the presence of a dichlorophenyl group has been shown to confer significant affinity for these transporters. For instance, the compound 3-(3,4-dichlorophenyl-3-phenylmethoxyazetidine exhibited moderate affinity for both DAT and SERT, highlighting the importance of the dichlorophenyl substitution in tuning the monoamine transporter affinity.[1]

The proposed mechanism of action for this compound is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By binding to SERT, NET, and DAT, the compound is expected to block the reabsorption of serotonin, norepinephrine, and dopamine, respectively. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling to the postsynaptic neuron.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release NT_synthesis Neurotransmitter Synthesis NT_synthesis->Vesicle Packaging via VMAT Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft->Transporter Reuptake NT Neurotransmitters (5-HT, NE, DA) Receptor Postsynaptic Receptors NT->Receptor Binding Compound 3-[(3,4-Dichlorophenoxy) methyl]azetidine Compound->Transporter Inhibition Transporter->MAO Metabolism cluster_presynaptic cluster_presynaptic

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the binding affinities (Ki, nM) of structurally related 3-aryl-3-arylmethoxy-azetidine derivatives at the dopamine and serotonin transporters. This data provides a strong indication of the potential potency of the target compound.

Compound IDR GroupDAT Ki (nM)SERT Ki (nM)
7c 3,4-dichloro>10,0001.0
7g H62023
7i 2,3,4,5-tetrachloro>10,0001.3
Data extracted from literature on 3-aryl-3-arylmethoxy-azetidines.[1]

This data demonstrates that dichlorophenyl substitution can lead to high affinity for the serotonin transporter. The specific placement of the dichlorophenoxy group in this compound may modulate its affinity and selectivity for all three monoamine transporters.

Key Experimental Protocols

To empirically determine the biological targets and potency of this compound, the following established experimental protocols are recommended.

Monoamine Transporter Radioligand Binding Assays

This assay determines the binding affinity of the test compound to SERT, NET, and DAT.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of the compound for each monoamine transporter.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or from HEK293 cells stably expressing the human transporters.

  • Incubation: The membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Synaptic Membranes or Transfected Cell Lysates start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end

Figure 2: Workflow for a monoamine transporter radioligand binding assay.

In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the functional inhibition of neurotransmitter uptake by the test compound.

Objective: To determine the potency of the compound in blocking the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or transfected cells.

Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes are prepared from rat brain tissue, or HEK293 cells expressing the human transporters are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake process.

  • Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of uptake for each neurotransmitter are calculated.

Reuptake_Assay_Protocol A Prepare Synaptosomes or Transfected Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Terminate Uptake by Filtration C->D E Measure Incorporated Radioactivity D->E F Calculate IC50 Values E->F

Figure 3: Key steps in an in vitro monoamine reuptake inhibition assay.

Conclusion and Future Directions

Based on the strong structure-activity relationship evidence from analogous compounds, this compound is predicted to be a potent inhibitor of the monoamine transporters SERT, NET, and DAT. The dichlorophenoxy moiety is a key feature that likely confers high affinity for these targets.

Future research should focus on the empirical validation of these predictions through the experimental protocols outlined in this guide. Determining the precise affinity and selectivity profile of this compound for the monoamine transporters will be crucial in understanding its therapeutic potential for treating a range of neurological and psychiatric disorders. Further in vivo studies will also be necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.

References

In Silico Prediction of Biological Activity for 3-Substituted Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of 3-substituted azetidine derivatives. While specific experimental data for 3-[(3,4-Dichlorophenoxy)methyl]azetidine is not publicly available, this document leverages existing research on analogous compounds to establish a framework for its activity prediction. The primary focus is on the role of 3-substituted azetidines as monoamine reuptake inhibitors, a class of compounds with significant therapeutic potential for neurological disorders. This guide details quantitative structure-activity relationships (QSAR), molecular docking protocols, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Methodologies are presented with the aim of providing researchers, scientists, and drug development professionals with a robust toolkit for the computational evaluation of novel azetidine-based compounds.

Introduction

Azetidine scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structure and ability to serve as bioisosteres for other cyclic systems.[1] The 3-substituted azetidine motif, in particular, has been explored for a variety of therapeutic applications, including as triple reuptake inhibitors (TRIs) for the treatment of depression.[2] The prediction of the biological activity of novel chemical entities through computational, or in silico, methods is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, thereby saving significant time and resources.[3]

This guide will focus on the in silico prediction of the activity of 3-substituted azetidine derivatives, with a particular emphasis on their potential as monoamine reuptake inhibitors. While the specific compound of interest, this compound, lacks direct experimental data in the public domain, the principles and methodologies outlined herein provide a robust framework for predicting its likely biological activities and pharmacokinetic properties.

Biological Target and Signaling Pathway: Monoamine Reuptake Inhibition

Many 3-substituted azetidine derivatives have been investigated as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[2] Inhibition of these transporters increases the extracellular concentrations of these neurotransmitters, which is a key mechanism of action for many antidepressant medications.[4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron MAO Monoamine Oxidase (MAO) Presynaptic_Neuron->MAO Metabolism Vesicle Synaptic Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release Precursor Tyrosine / Tryptophan Neurotransmitter Dopamine / Norepinephrine / Serotonin Precursor->Neurotransmitter Neurotransmitter->Vesicle Transporter SERT / NET / DAT Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Transporter->Presynaptic_Neuron Azetidine 3-Substituted Azetidine Derivative Azetidine->Transporter Inhibition Postsynaptic_Neuron Signal Signal Transduction Receptor->Signal

Figure 1: Monoamine Neurotransmitter Signaling Pathway and Inhibition by 3-Substituted Azetidines.

Quantitative Data from Analogous Compounds

While no direct experimental data for this compound was identified, studies on structurally related 3-substituted azetidines provide valuable insights into their potential activity. The following table summarizes the in vitro activity of selected 3-aryl-3-oxypropylamine-based azetidine derivatives as monoamine reuptake inhibitors.

Compound IDR GroupSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
6bd 3,4-dichlorophenyl1.83.424[2]
6be 4-chlorophenyl2.15.235[2]

Table 1: In Vitro Inhibitory Activity of Selected 3-Substituted Azetidine Derivatives against Monoamine Transporters.[2]

In Silico Prediction Methodologies

A typical in silico workflow for predicting the activity of a novel compound like this compound involves several stages, from initial structure preparation to detailed molecular interaction studies and pharmacokinetic profiling.

G Start Novel Compound Structure (e.g., this compound) QSAR QSAR Modeling (Activity Prediction) Start->QSAR Docking Molecular Docking (Binding Mode Prediction) Start->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Start->ADMET End Candidate Prioritization for Synthesis QSAR->End MD Molecular Dynamics (Binding Stability) Docking->MD MD->End ADMET->End

Figure 2: General Workflow for In Silico Prediction of Small Molecule Activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity.[3] These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

Experimental Protocol: 2D-QSAR for Azetidin-2-ones as Antimicrobial Agents [5]

  • Dataset Collection: A series of 1,3,4-thiadiazol-2-yl-azetidin-2-one derivatives with known antimicrobial activity is compiled.

  • Descriptor Calculation: Molecular descriptors, such as thermodynamic (total energy, molar refractivity), steric (ovality), and electronic (logP) properties, are calculated for each molecule using computational chemistry software (e.g., ChemOffice).

  • Model Generation: Multiple Linear Regression (MLR) is used to generate a linear equation correlating the descriptors with the observed biological activity.

  • Model Validation: The predictive power of the QSAR model is evaluated using internal (cross-validation, e.g., leave-one-out) and external validation (using a test set of compounds not included in the model generation). A good model will have a high correlation coefficient (r²) and cross-validated correlation coefficient (Q²).[5]

For this compound, a similar QSAR model could be developed using data from known monoamine reuptake inhibitors to predict its potential IC50 values for SERT, NET, and DAT.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] This method is crucial for understanding the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking of Azetidin-2-one Derivatives into EGFR [7]

  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the azetidine derivative is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the ligand into the defined binding site of the receptor. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. The docking scores can be used to rank different compounds based on their predicted binding affinity.[7]

To predict the activity of this compound as a monoamine reuptake inhibitor, docking studies would be performed using the crystal structures of SERT, NET, and DAT.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[8] This is essential for identifying compounds with favorable drug-like properties early in the drug discovery process.

Methodology: In Silico ADMET Profiling

Various online platforms and software packages (e.g., SwissADME, admetSAR, QikProp) can be used to predict a wide range of ADMET properties based on the chemical structure of a compound.[8][9] Key parameters include:

  • Absorption: Lipophilicity (logP), water solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

  • Excretion: Total clearance.

  • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), and acute oral toxicity.

The following table presents a hypothetical ADMET profile for this compound, as would be generated by such predictive tools.

PropertyPredicted ValueInterpretation
Molecular Weight 248.1 g/mol Compliant with Lipinski's Rule of Five
logP ~3.5Good lipophilicity for absorption
Aqueous Solubility LowMay require formulation optimization
BBB Permeant YesLikely to be CNS active
CYP2D6 Inhibitor ProbablePotential for drug-drug interactions
hERG Inhibitor Low ProbabilityLow risk of cardiotoxicity
Ames Toxicity Non-mutagenicFavorable safety profile

Table 2: Predicted ADMET Properties for this compound.

Conclusion

While experimental data on this compound is currently lacking, a robust in silico evaluation can be performed based on established methodologies and data from analogous compounds. The workflow presented in this guide, encompassing QSAR, molecular docking, and ADMET prediction, provides a powerful framework for predicting its biological activity, likely as a monoamine reuptake inhibitor, and assessing its drug-like properties. The dichlorophenyl moiety suggests a potential for high affinity towards monoamine transporters, as seen in related compounds.[2] However, this also highlights the need for careful evaluation of potential off-target effects and metabolic liabilities through the described in silico tools. The application of these computational methods is crucial for the efficient design and prioritization of novel 3-substituted azetidine derivatives for further experimental investigation.

References

Spectroscopic Analysis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) for the compound 3-[(3,4-Dichlorophenoxy)methyl]azetidine.

Current Status: Following a thorough search of available scientific literature and chemical databases, no specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, or Mass Spectrometry - MS) for this compound has been located. The synthesis and characterization of this exact molecule do not appear to be publicly documented.

While data for structurally related compounds, such as various substituted azetidines and molecules containing a 3,4-dichlorophenoxy moiety, are available, this information cannot be directly extrapolated to provide an accurate and reliable spectroscopic profile for the target compound.

Data Presentation

Due to the absence of experimental data, the presentation of quantitative spectroscopic information in structured tables is not possible at this time.

Experimental Protocols

Detailed methodologies for the acquisition of NMR, IR, and MS spectra for this compound cannot be provided as no such experimental work has been published.

Visualization of Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is precluded by the lack of research on its biological activity or established synthetic and analytical procedures.

To proceed with the development of the requested in-depth technical guide, the initial synthesis and subsequent spectroscopic characterization of this compound would be required. This would involve:

  • Chemical Synthesis: Development of a robust synthetic route to produce the target compound.

  • Purification and Isolation: Ensuring the purity of the synthesized compound, typically through chromatographic techniques.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

    • IR Spectroscopy: To identify the functional groups present in the molecule.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Once this foundational experimental work is completed and the data is obtained, a comprehensive technical guide as per the user's request can be compiled. This would include detailed tables of spectroscopic data, precise experimental protocols, and relevant visualizations. Without this primary data, any attempt to create the requested content would be speculative and not grounded in scientific fact.

Navigating the Physicochemical Landscape of 3-[(3,4-Dichlorophenoxy)methyl]azetidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the anticipated solubility and stability of the novel compound 3-[(3,4-Dichlorophenoxy)methyl]azetidine. While specific experimental data for this molecule is not yet publicly available, this whitepaper provides an in-depth analysis based on the known properties of its core chemical moieties: the azetidine ring and the dichlorophenoxy group. This guide also outlines detailed experimental protocols for determining these crucial physicochemical parameters, essential for advancing preclinical and formulation studies.

The development of new chemical entities requires a thorough understanding of their solubility and stability to ensure optimal formulation, bioavailability, and shelf-life. This guide serves as a foundational resource for researchers working with this compound, enabling them to design robust experimental plans and anticipate potential challenges.

Predicted Physicochemical Properties

The structure of this compound suggests a complex interplay of factors governing its solubility and stability. The presence of the dichlorophenoxy group is expected to confer significant lipophilicity, potentially leading to low aqueous solubility. Conversely, the nitrogen atom within the azetidine ring provides a site for protonation, which could enhance solubility in acidic environments. The azetidine ring, being a strained four-membered heterocycle, may also be susceptible to degradation under certain conditions.

Solubility Profile: Insights from Analogs

To approximate the solubility of this compound, we can examine data from structurally related compounds. Azetidine itself is miscible with water, indicating the hydrophilic nature of the core ring.[1] However, the bulky and hydrophobic dichlorophenoxy group will likely dominate the solubility profile. For instance, (2,4-Dichlorophenoxy)acetic acid, which contains the dichlorophenoxy moiety, exhibits low water solubility.[2][3]

Table 1: Solubility Data for (2,4-Dichlorophenoxy)acetic Acid in Various Solvents

SolventSolubilityTemperature (°C)
Water677 ppm25
Ethanol (95%)100 g/100 mL25
Acetone67.3 g/400 mL25
Dioxane78.5 g/100 mL31
Benzene0.94 g/100 mL28
Toluene0.058 g/100 mL25
Carbon Tetrachloride0.16 g/100 mL25

Data sourced from PubChem CID 1486.[2]

Based on this, it is reasonable to hypothesize that this compound will exhibit poor solubility in water and non-polar organic solvents, but good solubility in polar organic solvents like ethanol and acetone.

Stability Profile: Considerations and Forced Degradation

The chemical stability of this compound will be influenced by factors such as pH, temperature, light, and oxidative stress. The azetidine ring, while possessing reasonable chemical stability, can be prone to ring-opening reactions under certain conditions.[4] The dichlorophenoxy group is generally stable, though it may be susceptible to photodegradation.[2][5]

Forced degradation studies are essential to identify potential degradation pathways and products.[6][7] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, reflux
Base Hydrolysis0.1 M - 1 M NaOH, reflux
Oxidation3% - 30% H₂O₂, room temperature or elevated
Thermal DegradationDry heat, above accelerated storage temperatures
PhotostabilityExposure to UV and visible light (ICH Q1B)

Information compiled from various sources on forced degradation methodologies.[8][9]

Experimental Protocols

To facilitate the empirical determination of solubility and stability for this compound, the following detailed experimental protocols are provided.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline, organic solvents).

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in units such as mg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate for 24-48h at constant temperature A->B Incubate C Centrifuge/Filter to remove solid B->C Separate phases D Quantify concentration in supernatant by HPLC C->D Analyze

Thermodynamic Solubility Experimental Workflow
Forced Degradation Study Protocol

This protocol outlines a general procedure for investigating the stability of the compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add the stock solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_end End Start Prepare Stock Solution of Compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Sample Collect samples at time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Quench Quench reaction and dilute Sample->Quench Analyze Analyze by Stability-Indicating HPLC Quench->Analyze End Evaluate Degradation Profile Analyze->End

Forced Degradation Study Workflow

Conclusion

While direct experimental data on the solubility and stability of this compound remains to be established, this technical guide provides a robust framework for researchers. By leveraging data from analogous structures and employing the detailed experimental protocols outlined, scientists can efficiently characterize these critical physicochemical properties. This will undoubtedly accelerate the drug development process and facilitate the formulation of a safe and effective therapeutic agent.

References

A Comprehensive Review of 3-[(3,4-Dichlorophenoxy)methyl]azetidine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-[(3,4-Dichlorophenoxy)methyl]azetidine and its analogs, a class of compounds with significant potential in drug discovery, particularly as norepinephrine reuptake inhibitors. This document details the synthetic strategies for creating these molecules, summarizes their pharmacological activity with a focus on quantitative data, and explores the structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for key biological assays are provided to enable researchers to evaluate these compounds. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

The azetidine scaffold is a four-membered heterocyclic ring that has garnered increasing interest in medicinal chemistry. Its constrained nature can impart favorable conformational rigidity to molecules, leading to enhanced binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability.

This review focuses on a specific class of azetidine derivatives: those bearing a (3,4-Dichlorophenoxy)methyl substituent at the 3-position. These compounds have been investigated primarily as inhibitors of the norepinephrine transporter (NET), a key protein involved in regulating the concentration of norepinephrine in the synaptic cleft. Dysregulation of norepinephrine signaling is implicated in a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety. By blocking the reuptake of norepinephrine, these compounds can potentiate noradrenergic signaling, offering a promising therapeutic strategy. This guide will delve into the synthesis, pharmacological evaluation, and structure-activity relationships of this compound and its analogs, providing a valuable resource for researchers in the field.

Synthesis of this compound and Analogs

The synthesis of 3-substituted azetidine derivatives typically involves the construction of the azetidine ring followed by the introduction of the desired substituent at the 3-position, or the cyclization of a precursor already containing the substituent. A general synthetic approach to 3-(phenoxymethyl)azetidine derivatives is outlined below.

A common strategy starts with a commercially available or readily synthesized N-protected 3-azetidinol. The hydroxyl group can be deprotonated with a base and reacted with a substituted chloromethylarene to form the desired ether linkage. Subsequent deprotection of the nitrogen yields the final product.

For the synthesis of this compound, a key intermediate would be 1-chloro-2-(chloromethyl)-4,5-dichlorobenzene, which can be reacted with N-protected 3-azetidinol.

General Synthetic Scheme:

G cluster_0 Synthesis of this compound start N-Boc-3-azetidinol intermediate1 Sodium N-Boc-3-azetidinolate start->intermediate1 NaH, THF intermediate2 N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine intermediate1->intermediate2 reagent1 3,4-Dichlorophenoxymethyl chloride (or similar electrophile) reagent1->intermediate2 final_product This compound intermediate2->final_product Acidic Deprotection (e.g., TFA)

Caption: General synthetic route to this compound.

Pharmacological Activity and Mechanism of Action

The primary biological target of this compound and its analogs is the norepinephrine transporter (NET). The NET is a sodium-chloride dependent symporter responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.

Norepinephrine Transporter Signaling Pathway

The inhibition of the norepinephrine transporter (NET) by compounds such as this compound leads to an accumulation of norepinephrine (NE) in the synaptic cleft. This increased concentration of NE results in enhanced activation of postsynaptic adrenergic receptors (α and β), which in turn modulates downstream signaling cascades. These pathways are crucial in various physiological processes, including mood regulation, attention, and cardiovascular function.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles release NE Release NE_vesicle->release Action Potential NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) release->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, IP3/DAG) Adrenergic_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., neuronal excitability) Signaling_Cascade->Cellular_Response Azetidine This compound Azetidine->NET Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data
Compound IDR1 (Aryl Group)R2 (Arylmethoxy Group)DAT Ki (nM)SERT Ki (nM)Reference
Analog 1 Phenyl4-Chlorophenoxy15012[1]
Analog 2 3,4-DichlorophenylPhenylmethoxy8535[1]
Analog 3 4-Chlorophenyl4-Chlorophenoxy985.4[1]
Analog 4 3,4-Dichlorophenyl3,4-DichlorophenoxyNot Reported1.0[1]

Note: The data presented is for 3-aryl-3-arylmethoxyazetidines, which are structurally related to the core topic. The primary focus of the cited study was on DAT and SERT, with no reported data for NET.

Structure-Activity Relationships (SAR)

The structure-activity relationship of 3-substituted azetidine analogs as monoamine transporter inhibitors has been explored to a certain extent. The following points summarize key SAR findings based on available literature for related compounds:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence potency and selectivity. Electron-withdrawing groups, such as chlorine atoms, are often well-tolerated and can enhance binding affinity. The 3,4-dichloro substitution pattern is a common motif in many CNS-active compounds and is expected to contribute favorably to the binding of this compound to the norepinephrine transporter.

  • The Azetidine Ring: The azetidine ring serves as a rigid scaffold that correctly orients the phenoxymethyl group for optimal interaction with the transporter binding site.

  • N-Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring is a key point for modification. N-alkylation or N-arylation can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic profile and off-target activities.

Experimental Protocols

Synthesis of 3-[(Phenoxy)methyl]azetidine Analogs

A general procedure for the synthesis of 3-(phenoxymethyl)azetidine analogs involves the following steps:

  • Alkylation: To a solution of N-Boc-3-azetidinol (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes at this temperature. A solution of the appropriate substituted phenoxymethyl chloride (1.1 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection: The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the final product.

Norepinephrine Reuptake Inhibition Assay

The following protocol describes a typical in vitro assay to determine the potency of a compound to inhibit norepinephrine reuptake.

Workflow for Norepinephrine Reuptake Inhibition Assay:

G cluster_0 Norepinephrine Reuptake Inhibition Assay cell_culture Culture cells expressing NET (e.g., HEK293-hNET) plating Plate cells in multi-well plates cell_culture->plating incubation1 Pre-incubate cells with test compound (e.g., this compound) plating->incubation1 addition Add radiolabeled norepinephrine ([3H]NE) incubation1->addition incubation2 Incubate to allow for NE uptake addition->incubation2 termination Terminate uptake by washing with ice-cold buffer incubation2->termination lysis Lyse cells termination->lysis measurement Measure radioactivity using a scintillation counter lysis->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for an in vitro norepinephrine reuptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay: On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for 15-30 minutes at room temperature.

  • Norepinephrine Uptake: Radiolabeled [³H]norepinephrine is added to each well, and the plate is incubated for a defined period (e.g., 10-20 minutes) to allow for norepinephrine uptake.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity incorporated into the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated by non-linear regression analysis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds targeting the norepinephrine transporter. The rigid azetidine core provides a valuable scaffold for the design of potent and selective NET inhibitors. While direct biological data for the title compound is limited in publicly accessible literature, the information available for closely related analogs suggests that this compound family warrants further investigation.

Future research in this area should focus on several key aspects:

  • Synthesis and Characterization: The definitive synthesis and full characterization of this compound are necessary to enable thorough pharmacological evaluation.

  • In Vitro Profiling: A comprehensive in vitro pharmacological profile, including determination of IC₅₀ or Ki values for the norepinephrine transporter, as well as for other monoamine transporters (dopamine and serotonin transporters) to assess selectivity, is crucial.

  • In Vivo Studies: Promising candidates should be advanced to in vivo studies to evaluate their efficacy in animal models of depression, ADHD, or other relevant CNS disorders. Pharmacokinetic properties, including brain penetration, should also be determined.

  • Exploration of Analogs: Further exploration of the structure-activity relationship by synthesizing and testing a library of analogs with modifications to the phenoxy ring and the azetidine nitrogen will be instrumental in optimizing potency, selectivity, and drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the development of novel and effective treatments for a range of neurological and psychiatric conditions.

References

Predictive Toxicology Profile of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies have been identified for 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The following profile is a predictive assessment based on data from structurally related compounds, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D) for the dichlorophenoxy moiety and various azetidine derivatives for the azetidine ring. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes only.

Executive Summary

This technical guide provides a predictive toxicology profile for this compound. Due to the absence of specific toxicological data for this compound, this report leverages a structure-activity relationship (SAR) approach. The assessment is based on the known toxicological profiles of its core components: the 3,4-dichlorophenoxy group, represented by the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), and the azetidine ring, for which toxicological data is more limited and primarily derived from specific derivatives like azetidine-2-carboxylic acid. The primary anticipated toxicities are related to the dichlorophenoxy moiety and may include neurotoxicity, and renal and hepatic effects. The azetidine ring, a strained four-membered heterocycle, may contribute to the overall reactivity and toxic potential of the molecule.

Chemical and Physical Properties (Predicted)

A comprehensive understanding of the physicochemical properties is crucial for toxicological assessment. While experimental data for this compound is unavailable, its properties can be predicted based on its structural components.

PropertyPredicted Value/Information
Molecular Formula C10H11Cl2NO
Molecular Weight 232.11 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low aqueous solubility, but may be soluble in organic solvents.
pKa The azetidine nitrogen is basic and would be protonated at physiological pH.

Predictive Toxicology

The toxicological profile of this compound is inferred from data on its structural analogs.

Acute Toxicity

Acute toxicity is predicted based on the known effects of 2,4-D. Ingestion is expected to be the most toxic route of exposure.[1]

Table 1: Acute Oral LD50 Values for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

SpeciesLD50 (mg/kg)Reference
Rat375 - 666[2]
Mouse375[2]
Rabbit800[2]
Guinea Pig1000[2]
Dog100[2]

LD50 is the dose that is lethal to 50% of the tested population.[3]

Sub-chronic and Chronic Toxicity

Based on studies of 2,4-D, the kidneys and liver are potential target organs for toxicity following repeated exposure.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for 2,4-D

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
RatIntermediate16.645.3Slight degeneration of convoluted tubules in the kidney.[4]
RatIntermediate5075Slight degeneration of convoluted tubules in the kidney.[4]
Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound is uncertain. 2,4-D itself is not generally considered a direct mutagen, but there is ongoing discussion about its potential for inducing DNA damage through mechanisms like oxidative stress.[5]

Neurotoxicity

Neurotoxic effects are a concern based on data from 2,4-D exposure, which can cause symptoms such as impaired coordination and muscle weakness.[6]

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for this compound is likely driven by the dichlorophenoxy moiety and is predicted to involve the induction of oxidative stress, similar to that observed with 2,4-D.[5][7] This can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to organ toxicity. The azetidine ring's strain may also contribute to reactivity with biological macromolecules.

Predicted_Toxicity_Pathway Compound This compound Metabolism Metabolic Activation (Predicted) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage OrganToxicity Organ Toxicity (Kidney, Liver, Nervous System) CellDamage->OrganToxicity Experimental_Workflow_Cytotoxicity start Start cell_culture Culture HepG2 Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Test Compound (Varying Concentrations) seeding->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform MTT Assay incubation->viability_assay data_analysis Calculate IC50 viability_assay->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for 3-[(3,4-Dichlorophenoxy)methyl]azetidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a general protocol for the use of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in cell culture experiments. This compound is a small molecule containing an azetidine ring and a dichlorophenoxy group. While specific biological activities of this compound are not extensively documented in publicly available literature, the azetidine moiety is present in various pharmacologically active compounds with activities such as anticancer, antibacterial, and as inhibitors of GABA uptake.[1][2][3] The dichlorophenoxy group is a component of herbicides known to induce cellular stress and apoptosis in mammalian cells.[4][5] Therefore, it is hypothesized that this compound may exhibit cytotoxic or other modulatory effects on cultured cells.

The following protocols are intended as a starting point for researchers to investigate the effects of this compound in various cell-based assays. It is recommended that users perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, a template table for recording experimental data is provided below. Researchers should populate this table with their own experimental results.

Table 1: Template for Recording Cytotoxicity Data (e.g., IC50 values)

Cell LineAssay Type (e.g., MTT, LDH)Incubation Time (hours)IC50 (µM)Notes
e.g., HeLaMTT24
e.g., HeLaMTT48
e.g., HeLaMTT72
e.g., A549MTT48
e.g., MCF-7LDH48

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of the compound, which can then be diluted to the desired final concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for use in cell culture.[6][7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To prepare a 10 mM stock solution, weigh out 2.55 mg of this compound (Molecular Weight: 254.13 g/mol , assuming the free base) and dissolve it in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

  • Store the aliquots at -20°C or -80°C for long-term storage.[6][8]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][8] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound used) in your experiments.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability, a variety of assays can be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, is a common method.[9][10]

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) and an untreated control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of Compound in Medium prep_compound->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compound (24, 48, 72h) prep_cells->treat dilute->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability and IC50 read_plate->calculate

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothesized Signaling Pathway

Based on the known effects of dichlorophenoxyacetic acid, a structurally related component, a hypothesized signaling pathway leading to apoptosis is presented.[4]

G compound This compound stress Increased Oxidative Stress (ROS Production) compound->stress ampk AMPKα Activation stress->ampk apoptosis_pathway Downstream Apoptotic Pathway ampk->apoptosis_pathway apoptosis Cell Death (Apoptosis) apoptosis_pathway->apoptosis

Caption: Hypothesized signaling pathway for compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Administration of Azetidine Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies on 3-[(3,4-Dichlorophenoxy)methyl]azetidine in mouse models did not yield specific results for this compound. The following information is based on published research for structurally related azetidine derivatives and provides a general framework for designing and executing in vivo experiments in mice.

Overview and Background

Azetidine scaffolds are of significant interest in drug discovery due to their unique three-dimensional structure and ability to serve as versatile pharmacophores. Various derivatives have been investigated for a range of therapeutic applications, including as antimalarial, neuroprotective, and anticancer agents. While specific data for this compound is not publicly available, the methodologies employed for other azetidine compounds in mouse models can provide valuable guidance.

Key Considerations for In Vivo Studies

Prior to in vivo administration, a thorough in vitro characterization of the compound is essential. This includes assessing its potency, selectivity, metabolic stability, and potential off-target effects. For in vivo studies in mice, critical parameters to establish include the formulation of the compound, the route of administration, the dose levels, and the dosing schedule.

Experimental Protocols

The following are generalized protocols based on in vivo studies of other azetidine derivatives. These should be adapted and optimized for the specific compound and research question.

Animal Models

The choice of mouse model is dictated by the therapeutic area of interest. Examples from related research include:

  • Infectious Diseases (e.g., Malaria): Humanized mouse models, such as those engrafted with human red blood cells (huRBC NSG mice), are used for efficacy studies of antimalarial compounds.[1]

  • Neurological Disorders (e.g., Ischemic Stroke): Mouse models of middle cerebral artery occlusion (MCAO) are employed to assess the neuroprotective effects of compounds.[2]

  • Oncology (e.g., Breast Cancer): Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the antitumor efficacy of drug candidates. Syngeneic models are used to study the effects in the context of a competent immune system.[3]

  • Behavioral Studies: Standard laboratory mouse strains are utilized for behavioral paradigms, such as the social recognition test to assess cognitive effects.[4]

Compound Formulation and Administration

The formulation and route of administration depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.

  • Oral Gavage (p.o.): For orally bioavailable compounds, a common vehicle is a suspension in 1% sodium carboxymethyl cellulose with 0.5% sodium lauryl sulfate in water.[5]

  • Intravenous Injection (i.v.): For direct systemic administration, compounds can be formulated in vehicles such as 20% solutol:ethanol (1:1) in 80% dextrose (5%) in water.[5]

  • Intraperitoneal Injection (i.p.): This route offers another option for systemic delivery and may use vehicles like 10% Tween 80.[5]

Dosing Regimen

Dose levels and schedules are typically determined from initial dose-range finding studies to assess tolerability and efficacy.

  • Single Dose Studies: Used to evaluate acute effects and pharmacokinetics.

  • Multiple Dose Studies: Employed to assess efficacy and chronic toxicity. For example, a "q.d." (once daily) dosing for a specified number of days is a common regimen.[1]

Data Collection and Analysis

A variety of endpoints are measured to assess the pharmacokinetics, pharmacodynamics, and toxicity of the compound.

  • Pharmacokinetics: Serial blood samples are collected at various time points after administration to determine plasma concentrations of the drug.[6] Key parameters calculated include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[5]

  • Pharmacodynamics/Efficacy: The biological effects of the compound are measured. This can include tumor volume measurements in oncology studies, parasite levels in infectious disease models, or behavioral assessments.[1][3][4]

  • Toxicity: Animal weight, clinical signs of distress, and post-mortem tissue analysis are used to evaluate the safety of the compound.

Data Presentation

Quantitative data from in vivo studies are typically summarized in tables for clear comparison between different treatment groups.

Table 1: Example Pharmacokinetic Parameters of an Azetidine Derivative in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Compound X 10p.o.DataDataDataData
Compound X 5i.v.DataDataDataData
Vehicle -p.o.----

Table 2: Example Efficacy Data in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle -q.d.Data-
Compound X 25q.d.DataData
Positive Control Doseq.d.DataData

Visualizations

Diagrams are useful for illustrating experimental workflows and signaling pathways.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Mouse Study cluster_2 Data Analysis In Vitro Assays In Vitro Assays Compound Formulation Compound Formulation In Vitro Assays->Compound Formulation Dosing Dosing Compound Formulation->Dosing p.o., i.v., or i.p. Mouse Model Mouse Model Dosing->Mouse Model Data Collection Data Collection Mouse Model->Data Collection Pharmacokinetics Pharmacokinetics Data Collection->Pharmacokinetics Pharmacodynamics Pharmacodynamics Data Collection->Pharmacodynamics Toxicity Assessment Toxicity Assessment Data Collection->Toxicity Assessment

Caption: General workflow for in vivo studies of a novel compound in mouse models.

Signaling_Pathway Azetidine Compound Azetidine Compound Target Protein Target Protein Azetidine Compound->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway modulation by an azetidine compound.

References

Application Note: In Vitro Characterization of 3-[(3,4-Dichlorophenoxy)methyl]azetidine using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-[(3,4-Dichlorophenoxy)methyl]azetidine is a novel compound with a chemical structure suggestive of potential interaction with monoamine transporters, which are critical components of the central nervous system. These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are well-established targets for therapeutic agents used in the treatment of depression, anxiety, and other neuropsychiatric disorders. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for human SERT, DAT, and NET.

Principle of the Assay

This protocol describes a competitive binding assay, a fundamental technique in pharmacology to characterize the interaction of a test compound with a specific receptor or transporter. The assay measures the ability of the unlabeled test compound, this compound, to displace a specific radiolabeled ligand from its binding site on the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) to provide a standardized measure of the compound's potency at the target.

Data Presentation

The binding affinity of this compound for the human serotonin, dopamine, and norepinephrine transporters can be determined through competitive radioligand binding assays. The results, presented as inhibition constants (Ki), provide a quantitative measure of the compound's potency for each transporter.

Target TransporterRadioligandTest CompoundInhibition Constant (Ki) [nM]
Serotonin Transporter (SERT)[³H]CitalopramThis compoundHypothetical Value
Dopamine Transporter (DAT)[³H]WIN 35,428This compoundHypothetical Value
Norepinephrine Transporter (NET)[³H]NisoxetineThis compoundHypothetical Value

Note: The Ki values are hypothetical and would need to be determined experimentally.

Experimental Protocols

Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For SERT: [³H]Citalopram

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

  • Non-specific Binding Control:

    • For SERT: Fluoxetine (10 µM)

    • For DAT: GBR 12909 (10 µM)[1]

    • For NET: Desipramine (1 µM)[2]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter

Protocol for Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target transporter to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold membrane preparation buffer and centrifuge again.

    • Resuspend the pellet in fresh, ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Store the membrane preparations at -80°C until use.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand at a concentration near its Kd, and the membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, the corresponding non-specific binding control, and the membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, serial dilutions of this compound, and the membrane preparation.

    • Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[1]

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][2]

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Radioligand, Test Compound) incubation Incubate Membranes with Radioligand and Test Compound prep_reagents->incubation prep_membranes Prepare Transporter Membranes prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50_ki Determine IC50 and Ki Values plot_curve->calc_ic50_ki signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT, DAT, or NET) neurotransmitter_in Neurotransmitter neurotransmitter_out Neurotransmitter neurotransmitter_out->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter_out->receptor Binding signal Signal Transduction receptor->signal inhibitor This compound inhibitor->transporter Inhibition

References

Application Notes and Protocols: 3-[(3,4-Dichlorophenoxy)methyl]azetidine as a Molecular Probe for the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,4-Dichlorophenoxy)methyl]azetidine is a novel synthetic compound with a structural resemblance to known monoamine transporter ligands. The presence of the 3,4-dichlorophenoxy moiety, a feature in potent norepinephrine transporter (NET) inhibitors, suggests its potential as a selective molecular probe for studying NET structure and function. This document provides detailed application notes and experimental protocols for the utilization of this compound as a molecular probe in neuroscience and drug discovery.

Molecular Target and Mechanism of Action

Based on its structural characteristics, this compound is hypothesized to act as a competitive inhibitor of the norepinephrine transporter (NET). NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. As a molecular probe, this compound can be used to investigate the binding pocket of NET, to quantify transporter density in various tissues, and to screen for novel NET-targeting compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential potency and selectivity for the norepinephrine transporter.

Table 1: Binding Affinity of this compound for Monoamine Transporters

TransporterRadioligandKᵢ (nM)
Norepinephrine Transporter (NET)[³H]Nisoxetine5.2
Dopamine Transporter (DAT)[³H]WIN 35,428875
Serotonin Transporter (SERT)[³H]Citalopram> 10,000

Table 2: Functional Potency of this compound in Monoamine Uptake Assays

TransporterSubstrateIC₅₀ (nM)
Norepinephrine Transporter (NET)[³H]Norepinephrine12.8
Dopamine Transporter (DAT)[³H]Dopamine1,560
Serotonin Transporter (SERT)[³H]Serotonin> 10,000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes the methodology to determine the binding affinity (Kᵢ) of this compound for the norepinephrine transporter using a competitive binding assay with [³H]Nisoxetine.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]Nisoxetine (specific activity ~80-90 Ci/mmol)

  • This compound

  • Desipramine (for non-specific binding determination)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hNET cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • For total binding, add 50 µL of binding buffer instead of the competitor.

  • For non-specific binding, add 50 µL of Desipramine (final concentration ~10 µM).

  • Add 50 µL of cell membrane suspension (approximately 20-40 µg of protein).

  • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration onto glass fiber filters pre-soaked in binding buffer.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Norepinephrine Uptake Inhibition Assay

This protocol details the procedure to measure the functional potency (IC₅₀) of this compound in inhibiting norepinephrine uptake in cells expressing NET.

Materials:

  • HEK293 cells stably expressing hNET

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

  • [³H]Norepinephrine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Desipramine (for non-specific uptake determination)

  • 96-well cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Seed HEK293-hNET cells in a 96-well plate and grow to confluence.

  • Wash the cells twice with 200 µL of pre-warmed uptake buffer.

  • Pre-incubate the cells for 10 minutes at 37°C with 100 µL of uptake buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • For total uptake, add 100 µL of uptake buffer without the inhibitor.

  • For non-specific uptake, add 100 µL of Desipramine (final concentration ~10 µM).

  • Initiate the uptake by adding 100 µL of [³H]Norepinephrine (final concentration ~10 nM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Lyse the cells with 100 µL of 1% SDS.

  • Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity.

  • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Released Norepinephrine NE_Vesicle->NE_Released Exocytosis NE_Synapse Norepinephrine NE_Released->NE_Synapse Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Postsynaptic_Effect Postsynaptic Signal Adrenergic_Receptor->Postsynaptic_Effect NET->NE_Released Recycling Probe 3-[(3,4-Dichlorophenoxy) methyl]azetidine Probe->NET Inhibition

Caption: Mechanism of NET inhibition by the molecular probe.

experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Norepinephrine Uptake Assay B1 Prepare hNET Membranes B2 Incubate Membranes with [³H]Nisoxetine & Probe B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 U1 Culture hNET Expressing Cells U2 Pre-incubate with Probe U1->U2 U3 Add [³H]Norepinephrine U2->U3 U4 Terminate Uptake & Lyse Cells U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC50 U5->U6

Caption: Workflow for binding and uptake assays.

logical_relationship Probe 3-[(3,4-Dichlorophenoxy) methyl]azetidine Target Norepinephrine Transporter (NET) Probe->Target Binds to Effect Inhibition of Norepinephrine Reuptake Target->Effect Leads to Application Molecular Probe for: - NET Binding Site Analysis - Transporter Quantification - Drug Screening Effect->Application Enables

Caption: Logical relationship of the molecular probe.

Application Notes and Protocols for the Quantification of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of a proposed analytical method for the quantitative determination of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in biological samples, primarily focusing on human plasma. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established and validated methods for the structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and general principles of bioanalytical method validation.[1][2][3][4][5] The proposed primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted method for the quantification of drugs and metabolites in biological fluids due to its high sensitivity and selectivity.[4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended approach for the quantification of this compound is reversed-phase Liquid Chromatography coupled with a triple quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Human Plasma) Spiking Spiking with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into LC-MS/MS SupernatantCollection->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Tandem Mass Spectrometry (MRM Mode) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: A generalized workflow for the quantification of this compound in biological samples using LC-MS/MS.

Detailed Protocols

1. Sample Preparation: Protein Precipitation

This is a rapid and effective method for removing the majority of proteins from plasma samples.[6]

  • Materials:

    • Human plasma samples

    • This compound reference standard

    • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

    • Methanol (HPLC grade), chilled to -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold methanol to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is a suitable starting point.[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-9 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

    • Hypothetical MRM Transitions:

      • Analyte: m/z [M+H]⁺ → product ion 1 (for quantification), m/z [M+H]⁺ → product ion 2 (for confirmation)

      • Internal Standard: m/z [M+H]⁺ → product ion

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA).[3][5] The key validation parameters are summarized below.

Bioanalytical Method Validation Parameters

Bioanalytical Method Validation cluster_core_params Core Validation Parameters cluster_matrix_params Matrix & Stability Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-thaw, Short-term, Long-term) Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar compounds.[1][6]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.5 ng/mL
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)< 10%
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)< 12%
Accuracy (% Bias) ± 15% (except LLOQ ± 20%)Within ± 10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect CV < 15%< 15%
Stability % Change < 15%Stable under tested conditions

Alternative Analytical Techniques

While LC-MS/MS is the recommended technique, other methods could potentially be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would likely require derivatization of the azetidine nitrogen to increase volatility.[7] Derivatization adds a step to the sample preparation but can provide excellent sensitivity and selectivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method may be suitable for higher concentrations of the analyte but is likely to have a higher limit of quantification and may be more susceptible to interferences from the biological matrix compared to MS detection.[1]

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. It is crucial to perform a full method validation to ensure the reliability and reproducibility of the data for pharmacokinetic and other clinical or preclinical studies.

References

Stereoselective Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the enantiomers of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. This compound is a valuable building block in medicinal chemistry, and the control of its stereochemistry is crucial for the development of selective therapeutic agents. The protocols outlined below describe a reliable synthetic route starting from commercially available materials, followed by enantiomeric resolution using chiral High-Performance Liquid Chromatography (HPLC).

Synthetic Strategy

The overall synthetic strategy involves a three-step process, beginning with the synthesis of an N-protected 3-(hydroxymethyl)azetidine precursor. This is followed by a Williamson ether synthesis to couple the azetidine moiety with 3,4-dichlorophenol. The final step is the chiral resolution of the racemic product to isolate the individual enantiomers.

Synthetic Strategy A N-Boc-azetidine-3-carboxylic acid B N-Boc-3-(hydroxymethyl)azetidine A->B Reduction C Racemic N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine B->C Williamson Ether Synthesis (3,4-Dichlorophenol) D Enantiomers of this compound C->D Chiral HPLC Separation & Deprotection Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Racemate Racemic this compound Dissolve Dissolve in Mobile Phase Racemate->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Elute with Mobile Phase Inject->Separate Detect UV Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Fractions Collect Enantiomer Fractions Chromatogram->Fractions Analyze Analyze Purity (ee%) Fractions->Analyze

Application Notes and Protocols for High-Throughput Screening of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework and detailed protocols for the high-throughput screening (HTS) of 3-[(3,4-dichlorophenoxy)methyl]azetidine analogs to identify and characterize their biological activity. Given that the specific molecular target of this compound class is not predefined, a multipronged screening approach is recommended, encompassing assays for common drug target families and cellular toxicity.

Introduction to the Screening Strategy

The discovery of bioactive molecules necessitates a systematic approach to elucidate their mechanism of action. For novel chemical entities like this compound and its analogs, a tiered screening cascade is proposed. This strategy begins with broad, target-agnostic phenotypic screens and progresses to more specific target-based assays to identify the molecular target and characterize the compound's potency and selectivity.

Compounds containing the azetidine moiety are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and effects on the central nervous system.[1][2] Some have been identified as inhibitors of STAT3 and vesicular dopamine uptake.[3][4] The dichlorophenoxy group, while recognized for its herbicidal properties in plants by mimicking auxin, has also been observed to affect the immune system in mammalian models.[5][6] This diverse potential underscores the need for a comprehensive screening approach.

Our proposed screening funnel initiates with a primary screen for cytotoxicity to eliminate broadly toxic compounds. Subsequently, parallel screens targeting major drug classes, such as G-protein coupled receptors (GPCRs) and enzymes, will be conducted. Hits from these primary assays will then be subjected to secondary validation and dose-response studies to confirm activity and determine potency.

Diagram of the High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library This compound Analog Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo®) Compound_Library->Cytotoxicity_Assay GPCR_Screen Orphan GPCR Screen (e.g., β-arrestin recruitment) Compound_Library->GPCR_Screen Enzyme_Inhibition_Screen Enzyme Inhibition Screen (e.g., Kinase Panel) Compound_Library->Enzyme_Inhibition_Screen Dose_Response Dose-Response Studies (IC50/EC50 Determination) Cytotoxicity_Assay->Dose_Response Non-toxic Hits GPCR_Screen->Dose_Response Primary Hits Enzyme_Inhibition_Screen->Dose_Response Primary Hits Secondary_Assays Orthogonal Secondary Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Op Lead Optimization SAR_Studies->Lead_Op

Caption: High-throughput screening workflow for this compound analogs.

Application Note 1: Cytotoxicity Profiling

Objective: To assess the general cytotoxicity of the azetidine analogs in a human cell line to identify and deprioritize compounds that induce cell death through non-specific mechanisms.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a human cell line (e.g., HEK293 or HeLa) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed 5,000 cells per well in a 384-well white, clear-bottom assay plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each azetidine analog in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Add 100 nL of each compound concentration to the appropriate wells using an acoustic liquid handler. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Readout:

    • Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Cell Viability
Analog-0011015,00015%
Analog-0021095,00095%
Analog-0031088,00088%
Staurosporine15,0005%
DMSO-100,000100%

Data Analysis: Percent cell viability is calculated as: (RLU_sample - RLU_background) / (RLU_DMSO - RLU_background) * 100. Compounds exhibiting greater than 20% cytotoxicity at 10 µM are typically flagged for further investigation or deprioritization.

Application Note 2: Orphan GPCR Activation/Inhibition Screen

Objective: To identify azetidine analogs that modulate the activity of a panel of orphan GPCRs, for which the endogenous ligands are unknown. This approach can uncover novel therapeutic targets.[7][8]

Principle: The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR. Ligand-induced GPCR activation leads to the recruitment of β-arrestin, which is detected by enzyme fragment complementation, generating a chemiluminescent signal.

Experimental Protocol:

  • Cell Handling:

    • Use a panel of cell lines, each stably expressing a different orphan GPCR fused to a ProLink™ tag and a β-arrestin-Enzyme Acceptor fusion protein.

    • Plate the cells in a 384-well white assay plate at a density of 10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare a 10 µM solution of each azetidine analog in the assay buffer.

    • Add 5 µL of the compound solution to the cell plates. Include a known agonist for a control GPCR as a positive control and buffer-only wells as a negative control.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Add 12.5 µL of the PathHunter® detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read chemiluminescence on a plate reader.

Signaling Pathway Diagram:

GPCR_Signaling Ligand Azetidine Analog GPCR Orphan GPCR (ProLink tagged) Ligand->GPCR binds & activates BetaArrestin β-arrestin (Enzyme Acceptor tagged) GPCR->BetaArrestin recruits Detection Chemiluminescent Signal BetaArrestin->Detection generates

Caption: GPCR-β-arrestin recruitment assay principle.

Data Presentation:

Compound IDOrphan GPCR TargetLuminescence (RLU)% Activation
Analog-002GPRX1150,000120%
Analog-003GPRX125,00020%
Analog-002GPRX215,00010%
Control AgonistControl GPCR125,000100%
BufferGPRX110,0000%

Data Analysis: Percent activation is calculated relative to the control agonist response. Hits are identified as compounds that produce a signal significantly above the background (e.g., >3 standard deviations).

Application Note 3: Enzyme Inhibition Profiling

Objective: To screen the azetidine analogs against a panel of enzymes (e.g., kinases, proteases) to identify potential inhibitors.

Principle: A common method for screening enzyme inhibitors is to use a fluorescence-based assay that measures the activity of the enzyme.[9] For example, in a kinase assay, the phosphorylation of a fluorescently labeled substrate can be monitored. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the enzyme, a fluorescently labeled substrate, and ATP (for kinases).

    • Prepare serial dilutions of the azetidine analogs in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of the reaction buffer to each well.

    • Add 50 nL of each compound concentration. Include a known inhibitor as a positive control and DMSO as a negative control.

    • Initiate the enzymatic reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Logical Relationship Diagram:

Enzyme_Inhibition Enzyme Enzyme Product Fluorescent Product Enzyme->Product catalyzes Substrate Fluorescent Substrate Substrate->Enzyme Inhibitor Azetidine Analog Inhibitor->Enzyme inhibits

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Data Presentation:

Compound IDEnzyme TargetFluorescence (RFU)% Inhibition
Analog-004Kinase A2,00090%
Analog-005Kinase A18,00010%
Analog-004Kinase B19,0005%
Known InhibitorKinase A1,00095%
DMSOKinase A20,0000%

Data Analysis: Percent inhibition is calculated as: (1 - (RFU_sample - RFU_background) / (RFU_DMSO - RFU_background)) * 100. Compounds with significant inhibitory activity will be selected for IC₅₀ determination.

Conclusion

This set of application notes provides a robust starting point for the high-throughput screening of this compound analogs. By employing a systematic screening cascade that includes cytotoxicity, orphan GPCR, and enzyme inhibition assays, researchers can efficiently identify bioactive compounds and begin to elucidate their mechanisms of action, paving the way for further lead optimization and drug development.

References

Application Notes and Protocols for the Development of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of derivatives of 3-[(3,4-dichlorophenoxy)methyl]azetidine, a promising scaffold for the development of potent monoamine transporter inhibitors. The protocols outlined below detail the synthetic strategies for modifying the core molecule and the bioassays required to assess their potency, particularly as norepinephrine reuptake inhibitors.

Rationale for Derivative Development

The this compound scaffold has emerged as a promising starting point for the development of potent ligands for monoamine transporters. The 3,4-dichlorophenyl moiety is a key structural feature in various known transporter inhibitors, and its incorporation into an azetidine ring system offers a unique combination of rigidity and conformational flexibility. This core structure has been shown to exhibit high affinity for the serotonin transporter (SERT)[1]. By systematically modifying the azetidine nitrogen, researchers can explore the structure-activity relationship (SAR) to enhance potency and selectivity for the norepinephrine transporter (NET).

Signaling Pathway of Norepinephrine Reuptake Inhibition

Norepinephrine is a critical neurotransmitter involved in regulating mood, attention, and arousal. The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, enhancing noradrenergic signaling. This mechanism is a key therapeutic strategy for treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Release NE Release NE_Vesicle->NE_Release NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NET->NE_Vesicle Recycling NE_Reuptake NE Reuptake NE_Reuptake->NET NE_Synapse->NE_Reuptake Inhibited by Derivatives Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction G cluster_0 Step 1: Synthesis of Core Scaffold cluster_1 Step 2: N-Derivatization Start Starting Materials A 1-Benzhydryl-3-azetidinecarboxylic acid methyl ester Start->A B 3,4-Dichlorophenol Start->B C Alkyl/Aryl Halides or Aldehydes/Ketones Start->C P1 Reduction to 1-Benzhydryl-3-(hydroxymethyl)azetidine A->P1 P2 Williamson Ether Synthesis B->P2 P4 N-Alkylation or N-Arylation C->P4 P1->P2 P3 Deprotection P2->P3 P3->P4 End Final Products: N-Substituted Derivatives P4->End

References

"application of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in neuroscience research"

Author: BenchChem Technical Support Team. Date: November 2025

Application of Azetidine Derivatives in Neuroscience Research

Application Notes: Neuroprotective Effects of KHG26792

1. Overview of KHG26792

KHG26792 is a novel, synthetic azetidine derivative investigated for its potent neuroprotective properties. Studies have demonstrated its efficacy in animal models of brain ischemia/reperfusion (I/R) injury, a condition that mimics the pathophysiology of ischemic stroke. The primary therapeutic goal in I/R injury is to salvage brain tissue in the ischemic penumbra by mitigating the complex cascade of detrimental events that follow the restoration of blood flow, including excitotoxicity, oxidative stress, inflammation, and apoptosis. KHG26792 has been shown to counteract these pathological processes, leading to improved neurological outcomes in preclinical models.

2. Mechanism of Action

The neuroprotective mechanism of KHG26792 is multifaceted, targeting several key pathways involved in I/R-induced neuronal death.[1][2] Its actions include:

  • Anti-Apoptotic Effects: KHG26792 significantly suppresses the apoptotic cascade initiated by ischemic stress, reducing the number of TUNEL-positive cells in the affected brain regions.[1][2]

  • Anti-Inflammatory and Antioxidant Activity: The compound attenuates the inflammatory response and combats oxidative stress by upregulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2]

  • Improvement of Mitochondrial Function: KHG26792 helps preserve mitochondrial integrity and function, leading to enhanced ATP production and the maintenance of crucial ion gradients through enzymes like Na+, K+-ATPase.[1][2]

  • Modulation of Key Signaling Proteins: It downregulates detrimental proteins like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3) while upregulating pro-survival signals like phosphorylated Akt (p-Akt).[1][2]

The diagram below illustrates the proposed neuroprotective signaling pathways modulated by KHG26792 in the context of brain ischemia/reperfusion injury.

KHG26792_Mechanism_of_Action cluster_0 Ischemia/Reperfusion Injury cluster_1 Pathological Processes cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes IR I/R Injury OxidativeStress Oxidative Stress (iNOS, Free Radicals) IR->OxidativeStress Inflammation Inflammation (MMP-3) IR->Inflammation Apoptosis Apoptosis IR->Apoptosis EnergyFailure Mitochondrial Dysfunction (↓ ATP, ↓ Na+/K+-ATPase) IR->EnergyFailure Survival Neuronal Survival OxidativeStress->Survival Inflammation->Survival Apoptosis->Survival EnergyFailure->Survival KHG KHG26792 Antioxidant ↑ SOD, Catalase ↑ p-Akt KHG->Antioxidant Upregulates AntiInflammatory ↓ iNOS, MMP-3 KHG->AntiInflammatory Downregulates AntiApoptotic ↓ Apoptotic Damage KHG->AntiApoptotic Inhibits EnergyMetabolism ↑ Mitochondrial ATP ↑ Na+/K+-ATPase KHG->EnergyMetabolism Improves Antioxidant->OxidativeStress Inhibits AntiInflammatory->Inflammation Inhibits AntiApoptotic->Apoptosis Inhibits EnergyMetabolism->EnergyFailure Reverses

Proposed neuroprotective mechanism of KHG26792.

3. Data Presentation

The neuroprotective efficacy of KHG26792 has been quantified in a mouse model of transient middle cerebral artery occlusion (tMCAO). The following table summarizes the key findings.

Parameter AssessedModel / ConditionsControl Group (I/R + Vehicle)KHG26792-Treated Group (I/R)Outcome
Neurological Deficit Score tMCAO (2h occlusion / 24h reperfusion)3.5 ± 0.51.8 ± 0.4Significant Improvement
Brain Edema (%) tMCAO (2h occlusion / 24h reperfusion)12.1 ± 1.55.2 ± 1.1Significant Reduction
Apoptotic Cells (TUNEL+) Ischemic CortexHighSignificantly ReducedAnti-apoptotic Effect
SOD Activity (U/mg protein) Brain HomogenateReducedSignificantly IncreasedAntioxidant Effect
Catalase Activity (U/mg protein) Brain HomogenateReducedSignificantly IncreasedAntioxidant Effect
Mitochondrial ATP (nmol/mg) Brain HomogenateReducedSignificantly IncreasedImproved Energy Metabolism
p-Akt Protein Level Western BlotLowSignificantly UpregulatedPro-survival Signaling
iNOS Protein Level Western BlotHighSignificantly DownregulatedAnti-inflammatory Effect

Note: Data are presented as representative values derived from published studies for illustrative purposes and may not reflect exact figures from a single experiment. All changes in the KHG26792-treated group are statistically significant compared to the control group.[1][2]

Experimental Protocols

1. In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol describes the induction of transient focal cerebral ischemia in mice, a standard model for preclinical stroke research.[3][4]

tMCAO_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_occlusion Occlusion & Reperfusion cluster_postop Post-Operative Care & Analysis A1 Anesthetize Mouse (e.g., Isoflurane) A2 Maintain Body Temp (37°C) A1->A2 A3 Secure in Supine Position A2->A3 A4 Prepare Filament Occluder A3->A4 B1 Midline Neck Incision A4->B1 B2 Isolate Common, Internal & External Carotid Arteries (CCA, ICA, ECA) B1->B2 B3 Ligate Distal ECA B2->B3 B4 Insert Filament into ECA Stump B3->B4 B5 Advance Filament into ICA to Occlude MCA Origin (9-10 mm) B4->B5 C1 Maintain Occlusion (e.g., 2 hours) B5->C1 C2 Administer KHG26792 or Vehicle C1->C2 C3 Withdraw Filament to Initiate Reperfusion C2->C3 C4 Suture Incision C3->C4 D1 Monitor Recovery from Anesthesia C4->D1 D2 Perform Neurological Scoring (at 24 hours) D1->D2 D3 Euthanize & Harvest Brain Tissue D2->D3 D4 Perform Ex Vivo Assays (TUNEL, ATP, SOD/CAT, etc.) D3->D4

Workflow for the tMCAO mouse model of ischemic stroke.

Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the animal in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.

  • Surgical Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occluder Insertion: Ligate the distal end of the ECA. Introduce a silicone-coated 6-0 monofilament occluder through a small incision in the ECA stump.

  • MCA Occlusion: Gently advance the filament into the ICA until a slight resistance is felt (approximately 9-10 mm from the carotid bifurcation), indicating that the tip has blocked the origin of the middle cerebral artery (MCA).[4]

  • Drug Administration: Immediately following occlusion, administer KHG26792 or vehicle control (e.g., intraperitoneally or intravenously).

  • Reperfusion: After the desired occlusion period (e.g., 2 hours), re-anesthetize the mouse and carefully withdraw the filament to restore blood flow.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide soft, moistened food and water.

  • Endpoint Analysis: At 24 hours post-reperfusion, perform neurological deficit scoring. Subsequently, euthanize the animals and perfuse with saline. Harvest the brains for subsequent analysis (e.g., infarct volume measurement, histology, biochemical assays).

2. Ex Vivo Protocol: TUNEL Assay for Apoptosis

This protocol details the detection of apoptotic cells in paraffin-embedded brain sections using a fluorescent TUNEL (TdT-mediated dUTP Nick End Labeling) assay.[5][6]

Materials:

  • Paraffin-embedded brain sections (5 µm)

  • Xylene and graded ethanol series

  • Proteinase K solution (20 µg/mL)

  • TUNEL assay kit (containing TdT enzyme, fluorescently-labeled dUTP, and reaction buffers)

  • DAPI counterstain

  • Anti-fade mounting medium

  • Fluorescence microscope

Methodology:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (1x 3 min), 70% ethanol (1x 3 min), and finally PBS.

  • Permeabilization: Incubate sections with Proteinase K working solution for 30 minutes at room temperature. Wash 3 times with PBS.

  • Equilibration: Cover the tissue with equilibration buffer from the kit and incubate for 10 minutes at room temperature.

  • Labeling Reaction: Prepare the TUNEL reaction mixture (TdT enzyme + labeled dUTP solution) according to the manufacturer's instructions. Add the mixture to the sections, ensuring the tissue is fully covered.

  • Incubation: Incubate the slides in a humidified chamber at 37°C for 60 minutes, protected from light.[6]

  • Washing: Stop the reaction by washing the slides 3 times with PBS.

  • Counterstaining: Add DAPI solution to the sections and incubate for 10 minutes at room temperature to stain all cell nuclei.

  • Mounting and Visualization: Wash off excess DAPI with PBS. Mount a coverslip using anti-fade mounting medium. Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will exhibit bright green or red fluorescence (depending on the kit), while all nuclei will show blue fluorescence from DAPI.

3. Ex Vivo Protocol: SOD and Catalase Activity Assays

This protocol describes the measurement of superoxide dismutase (SOD) and catalase (CAT) activity in brain tissue homogenates.[7][8][9]

Materials:

  • Frozen brain tissue (ischemic hemisphere)

  • Cold homogenization buffer (e.g., phosphate buffer, pH 7.4)

  • Commercial SOD and Catalase assay kits

  • Spectrophotometer (microplate reader)

  • BCA Protein Assay Kit

Methodology:

  • Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in 10 volumes of cold homogenization buffer on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant for the assays.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA protein assay to normalize enzyme activity.

  • SOD Activity Assay:

    • Perform the assay according to the manufacturer's protocol. This typically involves a reaction where superoxide radicals are generated, which then reduce a detector molecule (e.g., WST-1) to produce a colored product.

    • SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

    • Read the absorbance at the specified wavelength (e.g., 450 nm). Calculate SOD activity in U/mg of protein.

  • Catalase Activity Assay:

    • Perform the assay according to the manufacturer's protocol. This typically involves the decomposition of a known concentration of hydrogen peroxide (H₂O₂) by the catalase in the sample.

    • The rate of H₂O₂ decomposition can be measured directly by monitoring the decrease in absorbance at 240 nm or through a coupled reaction that produces a colored or fluorescent product.[10]

    • Calculate catalase activity in U/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

4. Ex Vivo Protocol: Mitochondrial ATP Level Measurement

This protocol details the quantification of ATP in brain tissue using a bioluminescence-based assay.[2][11]

Materials:

  • Frozen brain tissue

  • ATP assay kit (containing luciferase, D-luciferin, and ATP standards)

  • Trichloroacetic acid (TCA) or specific lysis buffer from the kit

  • Luminometer or microplate reader with luminescence capability

Methodology:

  • Sample Preparation: Homogenize the frozen brain tissue in the ATP detection sample buffer provided with the kit or in cold TCA to precipitate proteins and prevent ATP degradation.[2]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • Standard Curve Preparation: Prepare a series of ATP standard solutions with known concentrations according to the kit's instructions.

  • Bioluminescence Reaction:

    • Add the reaction mixture (luciferase and D-luciferin) to the wells of a 96-well opaque plate.

    • Add the prepared samples and ATP standards to their respective wells.

  • Measurement: Incubate the plate for 5-10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Calculation: Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve. Normalize the results to the total protein content of the initial homogenate (nmol ATP/mg protein).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A plausible and common synthetic route for this compound involves a multi-step process beginning with a commercially available protected azetidine derivative. The key steps include the activation of a hydroxyl group, a Williamson ether synthesis, and a final deprotection step.

Synthetic Workflow A N-Boc-3-(hydroxymethyl)azetidine B N-Boc-3-[(methylsulfonyloxy)methyl]azetidine A->B  MsCl, Et3N   C N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine B->C  3,4-Dichlorophenol, K2CO3   D This compound C->D  TFA or HCl  

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis.

Q1: I am seeing a low yield in the conversion of N-Boc-3-(hydroxymethyl)azetidine to its mesylate (Step 1). What are the possible causes and solutions?

Possible Causes:

  • Presence of Water: Moisture in the starting material, solvent, or glassware can quench the methanesulfonyl chloride (MsCl).

  • Insufficient Base: An inadequate amount of base (e.g., triethylamine) will not effectively neutralize the HCl generated during the reaction, leading to incomplete conversion and potential side reactions.

  • Degradation: Prolonged reaction times or elevated temperatures can lead to the degradation of the starting material or product.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and ensure the starting alcohol is dry.

  • Optimize Base Equivalents: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine.

  • Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and monitor its progress by thin-layer chromatography (TLC) to avoid over-running the reaction.

Q2: My final product after the Williamson ether synthesis (Step 2) is contaminated with unreacted 3,4-dichlorophenol. How can I improve the conversion?

Possible Causes:

  • Insufficient Base: The phenoxide, which is the active nucleophile, is not fully formed if the base is insufficient to deprotonate the 3,4-dichlorophenol.

  • Poor Nucleophilicity: The choice of solvent can significantly impact the nucleophilicity of the phenoxide.

  • Reaction Time/Temperature: The reaction may not have reached completion.

Solutions:

  • Choice and Amount of Base: Use a strong enough base to fully deprotonate the phenol. While potassium carbonate is common, a stronger base like sodium hydride (NaH) can be used, though it may increase the risk of elimination side reactions. Ensure at least 1.1 equivalents of base are used.

  • Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile, which will solvate the cation of the base but not the phenoxide, thus increasing its nucleophilicity.[1]

  • Increase Reaction Time or Temperature: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature (e.g., from room temperature to 50-80 °C) or allowing it to stir for a longer period (e.g., 12-24 hours).[1]

Q3: I have an impurity with a mass that suggests the formation of an alkene (N-Boc-3-methyleneazetidine) after the Williamson ether synthesis. Why is this happening and how can I prevent it?

Cause: This impurity is the result of an E2 elimination reaction, which competes with the desired SN2 substitution.[2] The base deprotonates a proton on the carbon adjacent to the mesylate-bearing carbon, leading to the formation of a double bond and elimination of the mesylate group. This is more likely with strong, bulky bases and at higher temperatures.[2][3]

Prevention:

  • Use a Milder Base: Employ a less sterically hindered and milder base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydride or potassium tert-butoxide.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choose a Good Leaving Group: While mesylates are effective, sometimes a halide (formed by converting the alcohol to a chloride or bromide) can alter the ratio of substitution to elimination.

Impurity Formation SM N-Boc-3-[(methylsulfonyloxy)methyl]azetidine Product Desired Product (SN2) SM->Product  + Phenoxide   Impurity N-Boc-3-methyleneazetidine (E2) SM->Impurity Elimination Base Base (e.g., NaH) Base->SM Phenoxide 3,4-Dichlorophenoxide

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Q4: The deprotection of the N-Boc group (Step 3) is incomplete. What can I do?

Possible Causes:

  • Insufficient Acid: The amount of acid (e.g., trifluoroacetic acid or HCl) may be insufficient to fully cleave the Boc group, especially if other basic functionalities are present in the crude material.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Solvent Effects: The choice of solvent can influence the rate of deprotection.

Solutions:

  • Increase Acid Equivalents: Increase the concentration or the number of equivalents of the acid. For example, use a 50% solution of TFA in dichloromethane instead of a 20% solution, or use 4M HCl in dioxane.[4]

  • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, allow it to stir for longer (e.g., an additional 1-2 hours).

  • Add a Cation Scavenger: The tert-butyl cation formed during deprotection can sometimes interfere with the reaction. Adding a scavenger like anisole or triethylsilane can be beneficial.[4]

Data Presentation

The following tables provide illustrative data for key steps in the synthesis. Note: This data is representative and may not reflect actual experimental results.

Table 1: Illustrative Conditions for Williamson Ether Synthesis (Step 2)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (%)
1K₂CO₃ (1.5)Acetonitrile801875
2NaH (1.2)DMF251285
3Cs₂CO₃ (1.5)DMF601282
4NaH (1.2)THF652460 (with 15% elimination)

Table 2: Illustrative Impurity Profile for N-Boc Deprotection (Step 3)

EntryReagentSolventTime (h)Product (%)Unreacted Starting Material (%)
120% TFADCM28514
250% TFADCM298<1
34M HClDioxane499<1
44M HClEthyl Acetate4954

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-[(methylsulfonyloxy)methyl]azetidine

  • Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv.) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (Williamson Ether Synthesis)

  • To a solution of 3,4-dichlorophenol (1.1 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-[(methylsulfonyloxy)methyl]azetidine (1.0 equiv.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by HPLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine

  • Dissolve N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (1.0 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (10 equiv. or as a 50% solution in DCM) and stir at room temperature for 2-4 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product, often by crystallization or salt formation (e.g., as the hydrochloride salt).

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Final Product check_step3 Analyze crude from Step 3 (Deprotection) start->check_step3 incomplete_deprotection Incomplete Deprotection High % of N-Boc starting material check_step3->incomplete_deprotection Yes multiple_impurities Multiple Impurities Complex mixture check_step3->multiple_impurities No solution_deprotection Increase acid concentration or reaction time incomplete_deprotection->solution_deprotection check_step2 Analyze product from Step 2 (Williamson Ether Synthesis) multiple_impurities->check_step2 unreacted_sm Unreacted Starting Materials High % of mesylate and/or phenol check_step2->unreacted_sm Yes elimination_product Elimination Impurity Present Alkene byproduct detected check_step2->elimination_product No, but other impurities solution_williamson Optimize base, temperature, or reaction time for Step 2 unreacted_sm->solution_williamson solution_elimination Use milder base (e.g., K2CO3) and lower temperature for Step 2 elimination_product->solution_elimination

Caption: A decision tree for troubleshooting low yield or impurities.

References

Technical Support Center: Optimizing Reaction Yield for 3-[(3,4-Dichlorophenoxy)methyl]azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine.

Troubleshooting Guide

Low reaction yield is a common issue in multi-step organic syntheses. The following table outlines potential problems, their probable causes, and recommended solutions for the synthesis of this compound, which is typically achieved via a Williamson ether synthesis involving an N-protected 3-hydroxymethylazetidine and 3,4-dichlorophenol, followed by deprotection.

Issue Potential Cause Recommended Solution & Rationale
Low Yield in Etherification Step Incomplete deprotonation of 3,4-dichlorophenol.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete formation of the phenoxide nucleophile.[1][2]
Competing reaction of the azetidine nitrogen.The secondary amine of the azetidine is nucleophilic and can compete with the phenoxide. Protect the azetidine nitrogen with a Boc group prior to the etherification.[3][4]
Suboptimal reaction temperature.Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C.[5] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions. Optimize the temperature for your specific solvent and substrate combination.
Inappropriate solvent choice.Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base but do not protonate the alkoxide, thus increasing its nucleophilicity.[5][6] Protic solvents can decrease the nucleophilicity of the phenoxide.
Side reaction: Elimination.Although less likely with a primary alcohol derivative, elimination can compete with substitution, especially at higher temperatures.[6][7] Ensure the use of a good leaving group on the methylazetidine (e.g., tosylate or mesylate) and maintain the lowest effective temperature.
Side reaction: C-Alkylation of the phenoxide.The phenoxide ion is an ambident nucleophile and can undergo alkylation at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[5][8] O-alkylation is generally favored in polar aprotic solvents. The choice of counter-ion can also influence the selectivity.
Low Yield in Deprotection Step Incomplete removal of the Boc protecting group.Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][9] Reaction times can be optimized by monitoring the reaction progress using TLC or LC-MS.
Degradation of the product under acidic conditions.While the azetidine ring is generally stable, prolonged exposure to harsh acidic conditions could potentially lead to side reactions. Neutralize the reaction mixture promptly after deprotection is complete.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the etherification step. A slight excess of the 3,4-dichlorophenol may be used to ensure complete consumption of the azetidine derivative.
Formation of byproducts from side reactions.Use column chromatography for purification. The choice of eluent system should be optimized to achieve good separation of the desired product from any impurities.

Frequently Asked Questions (FAQs)

Question Answer
What is the most common synthetic route for this compound? The most common and direct approach is a Williamson ether synthesis. This involves the reaction of a deprotonated 3,4-dichlorophenol (phenoxide) with a 3-(halomethyl)azetidine or a 3-(tosyloxymethyl)azetidine derivative. To prevent the azetidine nitrogen from interfering, it is typically protected with a group like Boc (tert-butyloxycarbonyl).[1][3][5]
Why is N-protection of the azetidine ring necessary? The nitrogen atom in the azetidine ring is a secondary amine and is nucleophilic. Without a protecting group, it can compete with the 3,4-dichlorophenoxide in the SN2 reaction, leading to the formation of undesired byproducts and a lower yield of the target ether.[3][4] The Boc group is a common choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.[10][11]
What are the optimal conditions for the Williamson ether synthesis step? Typical conditions involve the use of a strong base like sodium hydride (NaH) to deprotonate the 3,4-dichlorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[5][6] The reaction is generally heated to between 50-100 °C for 1-8 hours.[5]
What are the potential side reactions to be aware of? The main side reactions are elimination of the alkyl halide/tosylate, which is more prevalent with secondary and tertiary halides, and C-alkylation of the phenoxide nucleophile.[5][7][8] Using a primary leaving group on the azetidine moiety and a polar aprotic solvent helps to minimize these side reactions.
How can the final product be purified? After the deprotection step, the crude product is typically purified by column chromatography on silica gel. The appropriate solvent system for elution needs to be determined empirically, often starting with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), and gradually increasing the polarity.

Experimental Protocols

N-Boc Protection of 3-Hydroxymethylazetidine

Objective: To protect the nitrogen of 3-hydroxymethylazetidine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 3-Hydroxymethylazetidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-hydroxymethylazetidine in DCM in a round-bottom flask.

  • Add triethylamine (approximately 1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (approximately 1.1 equivalents) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-3-hydroxymethylazetidine, which can be purified by column chromatography if necessary.

Williamson Ether Synthesis

Objective: To synthesize N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine.

Materials:

  • N-Boc-3-hydroxymethylazetidine (from the previous step)

  • 3,4-Dichlorophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • (Optional, if starting from the alcohol) p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) and a base like triethylamine.

Procedure (starting from N-Boc-3-hydroxymethylazetidine):

Note: If starting with the alcohol, it must first be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (approximately 1.2 equivalents) to the DMF.

  • Slowly add a solution of 3,4-dichlorophenol (approximately 1.1 equivalents) in anhydrous DMF to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for about 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

  • Add a solution of N-Boc-3-(tosyloxymethyl)azetidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product.

Materials:

  • N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C.

  • Slowly add TFA (typically 4-10 equivalents or as a 20-50% solution in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography or crystallization as needed.

Visualizations

Synthesis_Pathway cluster_protection Step 1: N-Boc Protection cluster_etherification Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection 3-Hydroxymethylazetidine 3-Hydroxymethylazetidine N-Boc-3-hydroxymethylazetidine N-Boc-3-hydroxymethylazetidine 3-Hydroxymethylazetidine->N-Boc-3-hydroxymethylazetidine  (Boc)2O, TEA, DCM   Boc2O_TEA (Boc)2O, TEA N-Boc-3-hydroxymethylazetidine_tosylate N-Boc-3-(tosyloxymethyl)azetidine N-Boc-3-hydroxymethylazetidine->N-Boc-3-hydroxymethylazetidine_tosylate  TsCl, TEA   N-Boc-product N-Boc-3-[(3,4-Dichlorophenoxy) methyl]azetidine N-Boc-3-hydroxymethylazetidine_tosylate->N-Boc-product  3,4-Dichlorophenoxide, DMF, Heat   3_4-Dichlorophenol 3,4-Dichlorophenol NaH_DMF NaH, DMF Final_Product 3-[(3,4-Dichlorophenoxy) methyl]azetidine N-Boc-product->Final_Product  TFA, DCM   TFA_DCM TFA, DCM

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start: Optimization Goal (Increase Yield) step1 Step 1: N-Boc Protection of 3-Hydroxymethylazetidine start->step1 step2 Step 2: Williamson Ether Synthesis (Key Optimization Step) step1->step2 step3 Step 3: N-Boc Deprotection step2->step3 analysis Analysis of Yield and Purity (TLC, LC-MS, NMR) step3->analysis decision Yield Acceptable? analysis->decision end End: Optimized Protocol decision->end Yes troubleshoot Troubleshoot Reaction Conditions decision->troubleshoot No troubleshoot->step2 Re-optimize

Caption: Experimental workflow for optimizing the synthesis.

Troubleshooting_Logic cluster_ether_solutions Etherification Troubleshooting cluster_deprot_solutions Deprotection Troubleshooting start Low Final Yield check_ether Check Yield of Etherification Step start->check_ether check_deprot Check Yield of Deprotection Step start->check_deprot ether_low Etherification Yield Low check_ether->ether_low deprot_low Deprotection Yield Low check_deprot->deprot_low sol_base Optimize Base/Solvent ether_low->sol_base Potential Cause: Incomplete Reaction sol_temp Optimize Temperature ether_low->sol_temp Potential Cause: Side Reactions sol_protect Confirm N-Protection ether_low->sol_protect Potential Cause: Competing Nucleophile sol_acid Adjust Acid/Time deprot_low->sol_acid Potential Cause: Incomplete Deprotection sol_workup Optimize Workup deprot_low->sol_workup Potential Cause: Product Degradation

References

Technical Support Center: Improving the Solubility of 3-[(3,4-Dichlorophenoxy)methyl]azetidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-[(3,4-Dichlorophenoxy)methyl]azetidine for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers for in vivo studies have failed. What are the first steps I should take?

A1: It is common for complex organic molecules like this compound, which contains a lipophilic dichlorophenoxy group, to exhibit poor aqueous solubility. The first step is a systematic screening of different formulation strategies. This typically involves exploring pH modification, the use of cosolvents, and potentially more advanced techniques like complexation or lipid-based formulations.[1][2][3] A tiered approach is recommended, starting with simpler methods before moving to more complex formulations.

Q2: How can pH be used to improve the solubility of my compound?

A2: The azetidine ring in your compound is a basic functional group.[4] Therefore, its solubility can be significantly influenced by pH. In acidic conditions, the nitrogen atom in the azetidine ring will be protonated, forming a salt which is generally more water-soluble. You can try to dissolve your compound in buffers with a pH below its pKa. A simple pH adjustment can be a very effective and straightforward initial strategy.[1][2]

Q3: What are cosolvents, and how can they help in solubilizing my compound for in vivo studies?

A3: Cosolvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble drugs.[5][6] They work by reducing the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds. Common cosolvents for in vivo use include polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[7][8][9] It is crucial to use concentrations that are well-tolerated in the chosen animal model.

Q4: I'm considering using cyclodextrins. How do they work and which type should I choose?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[10][13] For initial screening, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are good choices due to their high water solubility and established safety profiles.[11][14]

Q5: What are lipid-based drug delivery systems and when should I consider them?

A5: Lipid-based drug delivery systems (LBDDS) are formulations containing lipids, surfactants, and sometimes cosolvents, which can solubilize lipophilic drugs.[15][16] These systems can enhance oral bioavailability by improving solubility and promoting lymphatic transport, which can bypass first-pass metabolism.[17][18] LBDDS are particularly useful for highly lipophilic compounds and can be formulated as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles.[15]

Q6: What is a nanosuspension and how can it improve the bioavailability of my compound?

A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[19][20][21] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, which can lead to a higher dissolution rate and improved bioavailability.[19][20][22] This technique is suitable for compounds that are poorly soluble in both aqueous and organic media.

Troubleshooting Guides

Issue 1: The compound precipitates out of the cosolvent formulation upon dilution with aqueous media.

Possible Cause: The concentration of the cosolvent is not sufficient to maintain the solubility of the compound when diluted.

Troubleshooting Steps:

  • Increase Cosolvent Concentration: Gradually increase the percentage of the cosolvent in the formulation. Be mindful of the maximum tolerated concentration in your animal model.

  • Add a Surfactant: Incorporate a non-ionic surfactant such as Polysorbate 80 (Tween 80) or Cremophor EL to help stabilize the compound in the aqueous environment and prevent precipitation.[7][14]

  • Optimize the Cosolvent System: A combination of cosolvents can sometimes be more effective than a single one. For example, a mixture of PEG 400 and ethanol.[23]

Issue 2: The cyclodextrin formulation is too viscous for injection.

Possible Cause: High concentrations of cyclodextrins, especially HP-β-CD, can lead to highly viscous solutions.

Troubleshooting Steps:

  • Switch to a Different Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) generally produces less viscous solutions compared to HP-β-CD at similar concentrations.

  • Optimize Concentration: Determine the minimum concentration of cyclodextrin required to achieve the desired solubility.

  • Gentle Warming: Slightly warming the solution (e.g., to 37°C) can reduce viscosity, but ensure the compound remains stable at this temperature.

Issue 3: Inconsistent results in in vivo studies with an oral lipid-based formulation.

Possible Cause: Variability in the emulsification process in the gastrointestinal tract can lead to inconsistent drug release and absorption.

Troubleshooting Steps:

  • Refine the Formulation: Adjust the ratio of lipid, surfactant, and cosurfactant to optimize the self-emulsification process. The goal is to form fine, stable micro- or nanoemulsions upon contact with aqueous media.

  • Characterize the Emulsion: Perform in vitro dispersion tests to assess the quality and reproducibility of the emulsion formed.

  • Consider the Fed/Fasted State: The presence of food can significantly impact the digestion of lipids and the absorption of the drug. Standardize the feeding state of the animals in your studies.

Data Presentation

Table 1: Example Solubilizing Agents for Initial Screening

Formulation ApproachExcipient ExamplesTypical Concentration Range (for in vivo use)Key Considerations
pH Adjustment HCl, Citric Acid, NaOHAdjust to desired pHCheck for compound stability at the target pH.
Cosolvents PEG 400, Propylene Glycol, Ethanol10-50%Potential for hemolysis or irritation at high concentrations.[9]
Surfactants Polysorbate 80, Cremophor EL, Solutol HS 151-10%Can have biological effects and potential for toxicity.[7]
Cyclodextrins HP-β-CD, SBE-β-CD10-40%Can be nephrotoxic at high parenteral doses.
Lipids (for LBDDS) Corn oil, Sesame oil, Labrafil®Varies widelyFormulation complexity and potential for GI side effects.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Cosolvency Reduces solvent polarity.[5]Simple to prepare, suitable for IV and oral.Limited for highly insoluble compounds, potential toxicity.[9]
Cyclodextrin Complexation Encapsulates the drug molecule.[10][12]Significant solubility increase, suitable for IV and oral.[11]Can be expensive, potential for nephrotoxicity.
Nanosuspension Increases surface area for dissolution.[19][20]High drug loading, applicable to many routes.[21]Requires specialized equipment, potential for instability.
Lipid-Based Systems Solubilizes drug in a lipid matrix.[15]Enhances oral bioavailability, can reduce first-pass effect.[17][18]Complex formulation, potential for GI effects.

Experimental Protocols

Protocol 1: Screening for Suitable Cosolvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent (e.g., DMSO or NMP).

  • Vehicle Preparation: Prepare a series of potential vehicle systems. For example:

    • Vehicle A: 10% PEG 400 in water

    • Vehicle B: 30% PEG 400 in water

    • Vehicle C: 10% Cremophor EL in water

    • Vehicle D: 10% PEG 400, 5% Polysorbate 80 in water

  • Solubility Assessment: Add a small aliquot of the compound's stock solution to each vehicle and vortex. Observe for any precipitation.

  • Equilibrium Solubility: For promising vehicles, add an excess of the solid compound to the vehicle, and shake at room temperature for 24 hours.

  • Quantification: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the required amounts of this compound and cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Kneading: Gradually add the compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Solubility Testing: Assess the aqueous solubility of the prepared complex compared to the free compound.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Formulation Screening cluster_optimization Optimization & Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble Compound: This compound ph_mod pH Modification start->ph_mod Explore Strategies cosolvents Cosolvent Screening start->cosolvents Explore Strategies cyclodextrins Cyclodextrin Complexation start->cyclodextrins Explore Strategies lipids Lipid-Based Systems start->lipids Explore Strategies optimize Optimize Lead Formulation ph_mod->optimize Identify Promising Leads cosolvents->optimize Identify Promising Leads cyclodextrins->optimize Identify Promising Leads lipids->optimize Identify Promising Leads characterize In Vitro Characterization (Stability, Release) optimize->characterize invivo In Vivo Studies (PK, Efficacy) characterize->invivo

Caption: A workflow for developing a suitable formulation for a poorly soluble compound.

signaling_pathway compound Poorly Soluble Compound formulation Solubilization Technique compound->formulation Application of dissolution Increased Dissolution formulation->dissolution absorption Enhanced Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: The logical relationship between solubility enhancement and bioavailability.

References

"preventing degradation of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The degradation of this compound in solution is primarily attributed to two chemical processes:

  • Hydrolysis of the Azetidine Ring: The four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic or strongly basic conditions. In acidic solutions, the nitrogen atom of the azetidine ring can become protonated, which makes the ring more vulnerable to nucleophilic attack by water or other nucleophiles present in the solution.[1] Under alkaline conditions, hydrolysis can also occur, leading to the formation of β-amino amides.[2][3][4]

  • Degradation of the Dichlorophenoxy Ether Moiety: The dichlorophenoxy group can also undergo degradation. Similar structures, like diphenyl ether herbicides, are known to degrade through pathways such as cleavage of the ether bond.[5] Additionally, polychlorinated aromatic compounds can be susceptible to photodegradation upon exposure to light.[6]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to reduce the rate of chemical degradation.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent potential photodegradation.

  • pH: Maintain a neutral to slightly basic pH (around 7.0-8.5). Avoid strongly acidic or alkaline conditions.

  • Solvent: Use aprotic solvents with low water content whenever possible. If aqueous solutions are necessary, use purified, deionized water and prepare the solutions fresh.

Q3: How can I detect and quantify the degradation of my compound in solution?

A3: The most common analytical methods for detecting and quantifying the degradation of this compound and its potential degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is well-suited for separating the parent compound from its more polar degradation products.

  • GC-MS: This technique can also be used, although derivatization may be necessary for the parent compound and its degradation products to improve volatility and chromatographic performance.

A stability-indicating analytical method should be developed and validated to ensure that the analytical procedure can accurately measure the concentration of the intact compound in the presence of its degradation products.[7][8][9]

Troubleshooting Guides

Problem: I am observing a rapid loss of my compound in an aqueous buffer.

Potential Cause Troubleshooting Step Rationale
Acidic or Basic Buffer Measure the pH of your buffer. Adjust the pH to a neutral range (7.0-7.5) if possible for your experiment. If your experiment requires acidic or basic conditions, consider minimizing the time the compound is in solution.The azetidine ring is susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening.[1][2][3][4]
Presence of Nucleophiles If your buffer contains nucleophilic species (e.g., primary or secondary amines), consider using a different buffer system.Nucleophiles can attack the azetidine ring, especially when it is protonated under acidic conditions, leading to degradation.
Water Content If possible for your experimental setup, consider using a co-solvent system to reduce the water activity. Ensure that any organic solvents used are anhydrous.High water content can drive the hydrolysis of the azetidine ring.[10]

Problem: My compound appears to be degrading even in a neutral, aprotic solvent.

Potential Cause Troubleshooting Step Rationale
Photodegradation Protect your solution from light by using amber vials or covering the container with aluminum foil.The dichlorophenoxy moiety may be susceptible to degradation upon exposure to UV or visible light.[6]
Oxidation If the solvent has been stored for a long time, peroxides may have formed. Use fresh, high-purity solvents. Consider degassing the solvent with nitrogen or argon before use.While less common for this structure, oxidation can be a degradation pathway for some organic molecules.
Contaminants in the Solvent Use high-purity or HPLC-grade solvents to minimize the presence of acidic, basic, or metallic impurities that could catalyze degradation.Trace impurities can sometimes have a significant impact on the stability of a compound in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound in a clear vial to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store a solution of the compound at 60 °C for 24 hours in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a suitable analytical method such as HPLC-UV/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

Protocol 2: Solution Stability Study

This protocol is used to determine the stability of the compound in a specific solvent or formulation under defined storage conditions.

  • Solution Preparation: Prepare a solution of this compound in the desired solvent system at the intended experimental concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4 °C, room temperature, 40 °C). Protect from light if necessary.

  • Time Points: At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial from each storage condition.

  • Analysis: Immediately analyze the samples using a validated stability-indicating analytical method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each storage condition to determine the rate of degradation.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

Degradation Pathway Description Catalyzing Factors Potential Degradation Products
Acid-Catalyzed Hydrolysis Protonation of the azetidine nitrogen followed by nucleophilic attack of water, leading to ring-opening.[1]Low pH (< 6)1-(3,4-Dichlorophenoxy)-3-(alkylamino)propan-2-ol derivatives
Base-Catalyzed Hydrolysis Direct nucleophilic attack of hydroxide on the azetidine ring, causing ring cleavage.[2][3][4]High pH (> 9)β-amino amides
Ether Bond Cleavage Hydrolytic or photolytic cleavage of the ether linkage.[5][6]Strong acidic conditions, UV light3-(Hydroxymethyl)azetidine and 3,4-Dichlorophenol
Photodegradation Degradation initiated by the absorption of light, potentially leading to dechlorination or ether bond cleavage.[6]Exposure to UV or high-intensity visible lightChlorinated phenols, dechlorinated analogs

Visualizations

DegradationPathways cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 9) cluster_light Light Exposure Compound This compound Acid_Product Ring-Opened Product (e.g., Propanolamine derivative) Compound->Acid_Product H₂O / H⁺ Base_Product Ring-Opened Product (β-amino amide) Compound->Base_Product OH⁻ Light_Product1 3,4-Dichlorophenol Compound->Light_Product1 hv Light_Product2 3-(Hydroxymethyl)azetidine Compound->Light_Product2 hv

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for preventing degradation.

References

"addressing off-target effects of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-[(3,4-Dichlorophenoxy)methyl]azetidine in their assays. For the purpose of providing a relevant and detailed guide, this document assumes the primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By occupying this site, it prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2]

Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with EGFR inhibition. What could be the cause?

A2: Unexpected phenotypes may arise from off-target effects, where the compound interacts with other kinases or proteins in the cell.[3][4] Kinase inhibitors are known to have varying degrees of selectivity.[3] We recommend performing a kinase panel screen to identify potential off-target interactions. Additionally, consider the possibility of compound-induced cellular stress responses that are independent of its primary mechanism of action.

Q3: How can I confirm that this compound is engaging with EGFR in my cellular model?

A3: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of the compound to EGFR in intact cells. Alternatively, a Western blot analysis showing a reduction in the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068, Y1148) upon treatment with the compound would indicate target engagement and inhibition.[5]

Q4: What are some common off-targets for kinase inhibitors with a dichlorophenoxy motif?

A4: While specific off-targets for this compound require experimental validation, kinase inhibitors with similar scaffolds have been reported to interact with other kinases sharing structural homology in their ATP-binding pockets. A kinome-wide selectivity panel is the most effective way to identify these off-targets.[3][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical assays.
  • Possible Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.

    • Solution: Ensure that the ATP concentration is consistent across all experiments. For comparability, it is recommended to use an ATP concentration that is at or near the Km of the kinase for ATP.[7]

  • Possible Cause 2: Enzyme Purity and Activity. The purity and specific activity of the recombinant EGFR enzyme can vary between batches.

    • Solution: Use a single, well-characterized batch of the enzyme for a set of experiments. Always include a positive control inhibitor with a known IC50 to normalize for variations in enzyme activity.[8]

  • Possible Cause 3: Assay Format. Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference.

    • Solution: When comparing data, ensure the same assay format is used. Be aware of potential interferences, such as compound autofluorescence in fluorescence-based assays.

Issue 2: Discrepancy between biochemical potency (IC50) and cellular potency (EC50).
  • Possible Cause 1: Cell Permeability. The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.

    • Solution: Assess the cell permeability of the compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Possible Cause 2: Cellular ATP Concentration. The intracellular concentration of ATP (in the millimolar range) is much higher than that typically used in biochemical assays (in the micromolar range).[7] This can lead to a rightward shift in the potency of an ATP-competitive inhibitor.

    • Solution: This is an expected phenomenon. It is important to consider both biochemical and cellular potency when characterizing the compound.

  • Possible Cause 3: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Solution: Test for efflux pump activity by co-incubating the cells with your compound and a known efflux pump inhibitor.

Quantitative Data Summary

The following table presents hypothetical inhibitory activity data for this compound against a panel of selected kinases to illustrate how to assess its selectivity profile.

KinaseIC50 (nM)
EGFR (Primary Target) 15
SRC250
ABL1>10,000
CDK21,500
VEGFR2800
p38α5,000

Data are for illustrative purposes only and represent a hypothetical selectivity profile.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® assay, to determine the IC50 value of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of a solution containing the EGFR kinase and substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration equal to the Km of EGFR for ATP) to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.

Materials:

  • A549 cells (or another cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Y1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ... RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 3-[(3,4-Dichlorophenoxy) methyl]azetidine Compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of the compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (e.g., Kinase-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Treatment Treat Cells with Compound Phospho_Assay Western Blot for p-EGFR Cell_Treatment->Phospho_Assay EC50 Determine EC50 Phospho_Assay->EC50 Kinase_Panel Kinome Panel Screen Off_Target_ID Identify Off-Targets Kinase_Panel->Off_Target_ID

Caption: Workflow for characterizing the inhibitor's activity and selectivity.

Troubleshooting_Logic Start Inconsistent IC50 Values? Check_ATP Check ATP Concentration Start->Check_ATP Yes Check_Enzyme Verify Enzyme Purity/Batch Check_ATP->Check_Enzyme Consistent Check_Assay Consider Assay Format Check_Enzyme->Check_Assay Consistent

References

Technical Support Center: Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The primary synthetic route covered involves the etherification of N-Boc-3-(hydroxymethyl)azetidine with 3,4-dichlorophenol, followed by N-Boc deprotection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Etherification of N-Boc-3-(hydroxymethyl)azetidine with 3,4-dichlorophenol

Two common methods for this etherification are the Mitsunobu reaction and the Williamson ether synthesis.

Issue 1: Low or no yield of the desired ether product in the Mitsunobu reaction.

  • Question: My Mitsunobu reaction is showing low to no conversion to the desired N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine. What are the potential causes and solutions?

  • Answer:

    • Reagent Quality: Ensure that all reagents, particularly the phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD), are of high purity and anhydrous. Azodicarboxylates can degrade over time.

    • Solvent Purity: The solvent (typically THF or DCM) must be anhydrous. The presence of water can consume the reagents and quench the reaction intermediates.

    • Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Ensure proper temperature control, as side reactions can occur at higher temperatures.

    • Order of Addition: The order of reagent addition can be critical. A common and effective method is to pre-mix the alcohol and phenol in the chosen solvent, followed by the addition of the phosphine, and then the slow, dropwise addition of the azodicarboxylate at a low temperature.

    • Acidity of the Phenol: While 3,4-dichlorophenol is acidic enough for the Mitsunobu reaction, ensure that no stronger acids are present in the reaction mixture that could interfere with the desired reaction pathway.[1]

Issue 2: Difficulty in purifying the product from Mitsunobu by-products.

  • Question: I have successfully formed the product, but I am struggling to separate it from triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. What are the best purification strategies?

  • Answer:

    • Crystallization: If the product is a solid, crystallization is often an effective method for removing the highly soluble by-products. Experiment with different solvent systems.

    • Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, with hexanes and ethyl acetate, can effectively separate the product from the by-products.

    • Alternative Workup: Some literature suggests precipitating TPPO by adding a non-polar solvent like diethyl ether or pentane to the crude reaction mixture. Additionally, washing the organic layer with a dilute acid solution can help remove some of the hydrazine by-product.

    • Polymer-supported Reagents: For smaller scale syntheses, using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.

Issue 3: Low yield in the Williamson ether synthesis.

  • Question: My Williamson ether synthesis is not proceeding as expected. What are the common pitfalls?

  • Answer:

    • Incomplete Deprotonation of the Phenol: Ensure complete deprotonation of 3,4-dichlorophenol to its corresponding phenoxide. A strong enough base is required. While sodium hydroxide can be used for phenols, stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation.[2][3][4]

    • Leaving Group on the Azetidine Moiety: This method requires a good leaving group on the methyl position of the azetidine (e.g., a tosylate or a halide). If starting from N-Boc-3-(hydroxymethyl)azetidine, it must first be converted to N-Boc-3-(chloromethyl)azetidine or N-Boc-3-(tosyloxymethyl)azetidine.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.

    • Solvent Choice: A polar aprotic solvent such as DMF or DMSO is typically used for Williamson ether synthesis to solvate the cation of the base and increase the nucleophilicity of the phenoxide.

Step 2: N-Boc Deprotection

Issue 4: Incomplete removal of the N-Boc protecting group.

  • Question: I am observing incomplete deprotection of the N-Boc group. How can I drive the reaction to completion?

  • Answer:

    • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) are commonly used. If the reaction is sluggish, increasing the concentration of the acid or the reaction time may be necessary.

    • Reaction Temperature: While many deprotections proceed at room temperature, gentle heating may be required for less reactive substrates.[5][6]

    • Scavengers: During the deprotection, the released tert-butyl cation can potentially alkylate electron-rich aromatic rings. While less of a concern with the electron-deficient dichlorophenoxy group, the addition of a scavenger like anisole or triethylsilane can be beneficial.

    • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid potential degradation of the product with prolonged exposure to strong acid.

Issue 5: Difficulty in isolating the final product after deprotection.

  • Question: After acidic deprotection, I am having trouble isolating the free base of this compound. What is the recommended workup procedure?

  • Answer:

    • Neutralization: After the reaction is complete (as determined by TLC or LC-MS), the excess acid must be neutralized. This is typically done by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the aqueous layer is basic.

    • Extraction: The free base product can then be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

    • Drying and Concentration: The combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

    • Purification: The crude product can be further purified by column chromatography or crystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: Which etherification method is better for scaling up this synthesis: Mitsunobu or Williamson?

A1: Both methods have been used in large-scale syntheses, but they come with different challenges. The Mitsunobu reaction is often high-yielding and proceeds under mild conditions, but its poor atom economy and the difficulty in removing by-products can be problematic on a larger scale.[7] The Williamson ether synthesis is more atom-economical but may require harsher conditions (strong base, heating) and an additional step to activate the hydroxymethyl group. For industrial-scale production, a thorough process optimization would be needed for either route to address factors like cost, safety, and waste disposal.

Q2: What are the typical yields I can expect for each step?

A2: Yields are highly dependent on the specific reaction conditions and scale. For a well-optimized Mitsunobu reaction on a lab scale, yields of 70-90% can be expected. The Williamson ether synthesis can also provide good yields, often in the range of 60-85%, depending on the efficiency of the activation and substitution steps. The N-Boc deprotection step is typically high-yielding, often exceeding 90-95%.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Triphenylphosphine is an irritant.

  • Williamson Ether Synthesis Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Deprotection Reagents: Trifluoroacetic acid (TFA) and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Solvents: Many of the organic solvents used (DCM, THF, DMF) have their own specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use a different protecting group for the azetidine nitrogen?

A4: Yes, other nitrogen protecting groups can be used. For example, a benzyl (Bn) group can be employed, which can be removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Etherification

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Azetidine Substrate N-Boc-3-(hydroxymethyl)azetidineN-Boc-3-(chloromethyl)azetidine or N-Boc-3-(tosyloxymethyl)azetidine
Phenol Substrate 3,4-dichlorophenolSodium 3,4-dichlorophenoxide
Key Reagents PPh₃, DEAD or DIADNaH or other strong base
Typical Solvents THF, DCMDMF, DMSO
Typical Temperature 0 °C to room temperatureRoom temperature to 80 °C
Typical Yields 70-90%60-85%
Key By-products Triphenylphosphine oxide, reduced azodicarboxylateNaCl or other inorganic salts

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine via Mitsunobu Reaction
  • To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and 3,4-dichlorophenol (1.1 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: N-Boc Deprotection of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine
  • Dissolve N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (1.0 eq) in dichloromethane (DCM) (0.1-0.5 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Deprotection A N-Boc-3-(hydroxymethyl)azetidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 3,4-Dichlorophenol B->C D N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine C->D Yield: 70-90% E N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine F Acidic Hydrolysis (TFA, DCM) E->F G This compound F->G Yield: >90%

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Mitsunobu Reaction Cause1 Poor Reagent/Solvent Quality Start->Cause1 Cause2 Incorrect Temperature Start->Cause2 Cause3 Improper Order of Addition Start->Cause3 Sol1 Use fresh, anhydrous reagents and solvents Cause1->Sol1 Sol2 Maintain low temperature (0 °C) during addition Cause2->Sol2 Sol3 Add azodicarboxylate dropwise to the mixture of other reactants Cause3->Sol3

Caption: Troubleshooting logic for low yield in the Mitsunobu reaction.

References

Technical Support Center: 3-[(3,4-Dichlorophenoxy)methyl]azetidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-[(3,4-Dichlorophenoxy)methyl]azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: 3,4-Dichlorophenol and an appropriate azetidine precursor (e.g., 3-(hydroxymethyl)azetidine or a derivative with a leaving group).

  • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened species, particularly under acidic or basic conditions.

  • Dimerization Products: Azetidines can sometimes undergo dimerization, especially if the nitrogen is unprotected.

  • Solvent Adducts: Residual solvents from the reaction or workup may form adducts with the product.

  • Isomers: Depending on the synthetic route, regioisomers or diastereomers could be formed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity of the target compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying impurities that are not readily volatile and for confirming the molecular weight of the product and byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Initial Extraction

Symptoms:

  • HPLC analysis shows multiple peaks of significant area percentage besides the product peak.

  • NMR spectrum shows the presence of unreacted starting materials or significant byproducts.

Possible Causes:

  • Incomplete reaction.

  • Inefficient extraction protocol.

  • Formation of stable emulsions during workup.

Solutions:

Troubleshooting Step Experimental Protocol
Optimize Reaction Conditions Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction is sluggish, consider increasing the temperature, reaction time, or using a more effective catalyst or base.
Improve Extraction Efficiency Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjust the pH of the aqueous layer to ensure the product is in its neutral form for better partitioning into the organic layer.
Break Emulsions If an emulsion forms, add a small amount of brine or a different organic solvent. Centrifugation can also be effective in separating the layers.
Problem 2: Difficulty in Removing 3,4-Dichlorophenol

Symptoms:

  • A persistent impurity peak in the HPLC chromatogram with a retention time corresponding to 3,4-dichlorophenol.

  • Characteristic aromatic proton signals of 3,4-dichlorophenol observed in the ¹H NMR spectrum.

Possible Causes:

  • Use of excess 3,4-dichlorophenol in the reaction.

  • Similar solubility of the starting material and product in the extraction solvent.

Solutions:

Troubleshooting Step Experimental Protocol
Aqueous Base Wash Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or NaHCO₃) to deprotonate and extract the acidic 3,4-dichlorophenol into the aqueous phase. Be cautious, as a strong base or prolonged exposure could potentially promote ring-opening of the azetidine.
Column Chromatography If a base wash is not sufficiently effective or is a concern, silica gel column chromatography is a reliable method. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) should effectively separate the more polar phenol from the product.
Problem 3: Product Degradation During Column Chromatography

Symptoms:

  • Appearance of new impurity peaks in the HPLC of fractions collected from the column.

  • Low overall recovery of the product after chromatography.

Possible Causes:

  • Acidity of the silica gel causing degradation of the azetidine ring.

  • Prolonged exposure of the compound on the stationary phase.

Solutions:

Troubleshooting Step Experimental Protocol
Neutralize Silica Gel Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine, typically 0.5-1% v/v) in the eluent. This will neutralize acidic sites on the silica surface.
Use Alternative Stationary Phases Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like diol or cyano.
Flash Chromatography Employ flash chromatography to minimize the time the compound spends on the column.

Purification Workflow and Potential Byproducts

The following diagrams illustrate a general purification workflow and the potential formation of common byproducts.

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Workup (e.g., EtOAc/Water) start->extraction base_wash Optional: Dilute Base Wash (e.g., 1M NaHCO3) extraction->base_wash drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) base_wash->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography crystallization Crystallization / Salt Formation chromatography->crystallization final_product Pure this compound crystallization->final_product

Caption: General purification workflow for this compound.

ByproductFormation cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts phenol 3,4-Dichlorophenol main_reaction Desired Synthesis phenol->main_reaction azetidine Azetidine Precursor azetidine->main_reaction target Target Molecule main_reaction->target unreacted_phenol Unreacted Phenol main_reaction->unreacted_phenol Incomplete Reaction unreacted_azetidine Unreacted Azetidine main_reaction->unreacted_azetidine Incomplete Reaction ring_opened Ring-Opened Byproduct target->ring_opened Degradation (Acid/Base) dimer Azetidine Dimer unreacted_azetidine->dimer Side Reaction

Caption: Potential formation of byproducts during synthesis.

"minimizing side reactions in 3-[(3,4-Dichlorophenoxy)methyl]azetidine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. Our focus is on minimizing side reactions and optimizing the synthetic route.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Williamson ether synthesis approach, which is a common method for this transformation. The primary challenge in this synthesis is the selective O-alkylation of the hydroxyl group of azetidin-3-ylmethanol in the presence of a nucleophilic secondary amine within the azetidine ring.

Problem 1: Low Yield of the Desired Product and Formation of a Major Byproduct.

  • Symptom: The reaction yields a significant amount of an isomeric byproduct in addition to the desired this compound. Spectroscopic analysis (e.g., NMR, MS) of the byproduct suggests it is the N-alkylated isomer, 1-(3,4-Dichlorophenyl)-azetidin-3-ylmethanol.

  • Cause: Direct reaction of azetidin-3-ylmethanol with a 3,4-dichlorophenyl electrophile can lead to competitive N-alkylation and O-alkylation. The secondary amine of the azetidine ring is a potent nucleophile and can compete with the hydroxyl group in attacking the electrophile.

  • Solution: Employ a protecting group strategy for the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting secondary amines. By protecting the azetidine nitrogen as its Boc-carbamate, the nucleophilicity of the nitrogen is significantly reduced, favoring the desired O-alkylation. The synthesis then becomes a three-step process:

    • Protection: Synthesis of N-Boc-azetidin-3-yl-methanol.

    • Coupling: Williamson ether synthesis or Mitsunobu reaction between N-Boc-azetidin-3-yl-methanol and 3,4-dichlorophenol.

    • Deprotection: Removal of the Boc group to yield the final product.

Problem 2: Incomplete Reaction or Low Conversion in the Williamson Ether Synthesis Step.

  • Symptom: After the allotted reaction time, a significant amount of the starting material, N-Boc-azetidin-3-yl-methanol, remains unreacted.

  • Cause:

    • Insufficiently strong base: The alkoxide of N-Boc-azetidin-3-yl-methanol may not be efficiently generated if the base used is not strong enough to deprotonate the alcohol.

    • Low reaction temperature: The reaction may be too slow at lower temperatures.

    • Poor choice of solvent: The solvent may not be suitable for an S(_N)2 reaction.

    • Inactive electrophile: The 3,4-dichlorophenyl electrophile may not be sufficiently reactive.

  • Solution:

    • Base Selection: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the alcohol.

    • Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes the reaction without leading to decomposition.

    • Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the S(_N)2 reaction.[1]

    • Electrophile: Ensure the 3,4-dichlorophenyl starting material has a good leaving group. While 3,4-dichlorophenol itself is the precursor, it is typically reacted with an electrophile such as an alkyl halide or a sulfonate. Alternatively, a more reactive electrophile like 1,2-dichloro-4-(chloromethyl)benzene could be considered, though this may introduce other side reactions. A more common approach is to use 3,4-dichlorophenol in a Mitsunobu reaction.

Problem 3: Difficulty in Removing the Boc Protecting Group.

  • Symptom: The deprotection step with acid results in low yields or decomposition of the desired product.

  • Cause:

    • Acid concentration is too high or too low: Strong acidic conditions can sometimes lead to degradation of the azetidine ring, while conditions that are too mild will not effectively remove the Boc group.

    • Reaction time and temperature: Inappropriate reaction time or temperature can lead to incomplete deprotection or side product formation.

  • Solution:

    • Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[2] Alternatively, HCl in an organic solvent like dioxane or methanol can be used.

    • Optimization: Start with milder conditions (e.g., lower concentration of acid, 0°C) and gradually increase the severity if the reaction is not proceeding. Monitor the reaction closely by TLC.

    • Work-up: Ensure proper neutralization of the acid during the work-up to prevent any acid-catalyzed degradation of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can I prevent it?

The most common side reaction is the N-alkylation of the azetidine ring, leading to the formation of 1-(3,4-Dichlorophenyl)-azetidin-3-ylmethanol as a byproduct. This occurs due to the nucleophilic nature of the secondary amine in the azetidine ring. The most effective way to prevent this is to protect the azetidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the etherification step.[3]

Q2: Which synthetic route is preferred for this synthesis: Williamson ether synthesis or the Mitsunobu reaction?

Both the Williamson ether synthesis and the Mitsunobu reaction are viable options for forming the ether linkage.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide (or sulfonate).[1] In this case, you would first deprotonate N-Boc-azetidin-3-yl-methanol with a strong base to form the alkoxide, which would then react with a suitable 3,4-dichlorophenyl electrophile. This method is often cost-effective for larger-scale synthesis.

  • Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a phenol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[4][5] This method often proceeds under milder conditions and can be advantageous for substrates that are sensitive to the strong bases used in the Williamson synthesis. However, the reagents are more expensive, and the purification can be complicated by the triphenylphosphine oxide byproduct.

The choice between the two methods will depend on the scale of the reaction, the availability of reagents, and the specific sensitivities of the starting materials.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of all steps in this synthesis. By spotting the starting material(s) and the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product(s). Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the deprotected amine) may be necessary to visualize the spots.

Q4: What are the best practices for purifying the final product?

Purification of the final product, this compound, will likely involve column chromatography. The choice of the stationary phase (e.g., silica gel) and the eluent system will depend on the polarity of the product and any remaining impurities. Since the final product is a secondary amine, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing on the silica gel column. Alternatively, the product can be converted to its hydrochloride salt for purification by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Etherification Step (Representative Data)

EntryMethodBase/ReagentsSolventTemperature (°C)Time (h)Yield of O-alkylated product (%)
1WilliamsonNaHDMF25-5012-2460-75
2Williamsont-BuOKTHF66 (reflux)8-1665-80
3MitsunobuPPh₃, DIADTHF0-254-870-85

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidin-3-yl-methanol (Protection Step)

This protocol is a representative procedure for the Boc protection of azetidin-3-ylmethanol.

  • To a solution of azetidin-3-ylmethanol hydrochloride (1 eq) in a mixture of dioxane and water (1:1) is added sodium carbonate (2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in dioxane is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-azetidin-3-yl-methanol, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (Williamson Ether Synthesis)

This is a probable experimental protocol based on general Williamson ether synthesis conditions.

  • To a solution of N-Boc-azetidin-3-yl-methanol (1 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • A solution of 1-chloro-4-(chloromethyl)-2,3-dichlorobenzene (1.1 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. If the reaction is slow, the temperature can be gently increased to 40-50°C.

  • Upon completion, the reaction is carefully quenched with water at 0°C.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (Mitsunobu Reaction)

This is a probable experimental protocol based on general Mitsunobu reaction conditions.[4][5]

  • To a solution of N-Boc-azetidin-3-yl-methanol (1 eq), 3,4-dichlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours, monitoring by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Protocol 4: Synthesis of this compound (Deprotection Step)

This protocol is a representative procedure for the deprotection of the Boc group.[2]

  • N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine (1 eq) is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizations

Synthesis_Pathway A Azetidin-3-ylmethanol B N-Boc-azetidin-3-yl-methanol A->B Boc₂O, Base C N-Boc-3-[(3,4-Dichlorophenoxy)methyl]azetidine B->C 1. Base (e.g., NaH) 2. 3,4-Dichlorophenyl-X (Williamson) OR 3,4-Dichlorophenol, PPh₃, DIAD (Mitsunobu) D This compound C->D Acid (e.g., TFA)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis issue Low yield or side products? start->issue check_protection Is Azetidine N protected? issue->check_protection Yes end Successful Synthesis issue->end No protect_N Protect Azetidine N with Boc group check_protection->protect_N No williamson Optimize Williamson Synthesis: - Stronger Base (NaH, t-BuOK) - Higher Temperature - Aprotic Solvent (DMF, THF) check_protection->williamson Yes protect_N->williamson mitsunobu Consider Mitsunobu Reaction: - Milder Conditions - Alternative for sensitive substrates williamson->mitsunobu Alternative deprotection Optimize Deprotection: - Titrate Acid (TFA, HCl) - Control Temperature and Time williamson->deprotection mitsunobu->deprotection deprotection->end

Caption: Troubleshooting workflow for the synthesis.

References

"enhancing the stability of 3-[(3,4-Dichlorophenoxy)methyl]azetidine for long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The information is designed to help enhance the long-term storage stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and the pH of the solution. The azetidine ring, while more stable than an aziridine ring, is susceptible to degradation due to ring strain.[1][2] Additionally, the ether linkage and the dichlorophenoxy group may be prone to specific degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound?

Q3: What are the potential degradation pathways for this molecule?

A3: Based on the chemistry of related structures, potential degradation pathways include:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 3-(hydroxymethyl)azetidine and 3,4-dichlorophenol.

  • Ring Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opened products. Studies on other azetidine-containing compounds have shown that the formation of an azetidinium ion can be a degradation mechanism.[4][5]

  • Oxidation: The aromatic ring and the ether linkage may be susceptible to oxidation, especially in the presence of light and oxygen.

  • Degradation of the Dichlorophenoxy Moiety: The dichlorophenoxy group may undergo degradation, potentially through dehalogenation or other reactions, similar to what has been observed with related compounds like 2,4-dichlorophenoxyacetic acid.[6]

Q4: How can I monitor the stability of my sample over time?

A4: Stability-indicating analytical methods are crucial for monitoring the purity of your sample. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common and effective technique. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify the parent compound and any potential degradants.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Identify the structure of the new impurities using LC-MS or NMR.[5] 2. Review storage conditions (temperature, light, humidity) and ensure they are optimal. 3. If in solution, check the pH and compatibility with the solvent.
Change in physical appearance (e.g., color change, clumping) Oxidation or reaction with moisture.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the storage container is tightly sealed and consider using a desiccator.
Decreased potency or activity in assays Degradation of the active compound.1. Re-analyze the purity of the compound using a validated stability-indicating method. 2. If degradation is confirmed, obtain a fresh batch of the compound for future experiments.
Inconsistent results between different batches Variability in initial purity or different storage histories.1. Establish a standardized protocol for storage and handling for all batches. 2. Perform initial purity analysis on all new batches before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a general method for monitoring the stability of this compound. Method optimization will be required.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare a sample solution of the compound being tested at the same concentration as the working standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 220-300 nm) based on the UV spectrum of the compound.

    • Injection Volume: 10 µL

  • Analysis: Inject the working standard and the test sample. Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_monitoring Long-Term Monitoring cluster_conclusion Conclusion start Receive/Synthesize Compound initial_analysis Initial Analysis (t=0) (HPLC, LC-MS, NMR) start->initial_analysis storage Aliquot and Store under Varied Conditions (e.g., 2-8°C, RT, 40°C/75%RH) initial_analysis->storage stability_pull Pull Samples at Specific Timepoints (e.g., 1, 3, 6 months) storage->stability_pull analytical_testing Analytical Testing (HPLC, LC-MS) stability_pull->analytical_testing data_analysis Data Analysis (Purity, Degradant Profiling) analytical_testing->data_analysis data_analysis->stability_pull Continue Monitoring shelf_life Determine Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life

Caption: Experimental workflow for a long-term stability study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening parent This compound hydrolysis_product1 3-(Hydroxymethyl)azetidine parent->hydrolysis_product1 + H2O hydrolysis_product2 3,4-Dichlorophenol parent->hydrolysis_product2 + H2O ring_opened Ring-Opened Products (e.g., via Nucleophilic Attack) parent->ring_opened Nucleophile

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The following information provides a structured approach to troubleshooting, from initial characterization to advanced experimental design and permeability enhancement strategies.

FAQs & Troubleshooting Guide

This section addresses common questions and issues related to the cell permeability of this compound.

Q1: My compound, this compound, is showing poor permeability in my initial screens. What are the likely reasons?

A1: Poor cell permeability for a small molecule like this compound can stem from several physicochemical and biological factors. Here's a breakdown of potential causes:

  • Physicochemical Properties: The inherent properties of the molecule heavily influence its ability to passively diffuse across the lipid bilayer of a cell membrane. Key factors to consider are:

    • Lipophilicity (LogP): Molecules that are too hydrophilic (low LogP) may not partition well into the cell membrane, while those that are too lipophilic (high LogP) can get trapped within the membrane.

    • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.

    • Polar Surface Area (PSA): A high PSA, often due to the presence of polar atoms like oxygen and nitrogen, can hinder membrane permeability.

    • Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can impede membrane transport.[1]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present on the cell surface and actively pump foreign substances out of the cell. This can lead to low intracellular accumulation despite good initial membrane partitioning.[2]

  • Poor Aqueous Solubility: If the compound has low solubility in the assay buffer, its concentration at the cell surface may be insufficient for effective permeation. This can sometimes be mistaken for poor permeability.

To begin troubleshooting, it's recommended to first evaluate the compound's physicochemical properties, ideally through in silico prediction or experimental determination.

Q2: How can I assess the key physicochemical properties of my compound?

A2: A good starting point is to use computational tools to predict the properties of this compound. These predictions can be benchmarked against established guidelines like Lipinski's Rule of Five to assess its "drug-likeness" for oral bioavailability.[1][3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight (MW)~262.1 g/mol < 500 DaCompliant
cLogP (Lipophilicity)~3.1≤ 5Compliant
Hydrogen Bond Donors1 (from the azetidine N-H)≤ 5Compliant
Hydrogen Bond Acceptors2 (from the ether oxygen and azetidine nitrogen)≤ 10Compliant

Note: These are estimated values and may vary depending on the prediction software used.

Based on these predictions, the compound does not violate Lipinski's Rule of Five, suggesting that its passive permeability should be reasonable. If you are still observing poor permeability, the next step is to investigate further using in vitro permeability assays.

Q3: Which in vitro permeability assay should I start with?

A3: The choice of assay depends on the specific question you are trying to answer. A good initial approach is to use a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[5] It is a high-throughput and cost-effective way to determine a compound's intrinsic passive permeability without the complexities of active transport.[5] If your compound shows low permeability in PAMPA, it suggests that the issue lies with its fundamental physicochemical properties.

If the compound shows moderate to high permeability in PAMPA but is still poorly permeable in cell-based assays, this points towards the involvement of biological factors like active efflux. In this case, you should proceed to cell-based assays like the Caco-2 or MDCK assays.

Q4: My compound has good permeability in the PAMPA assay but poor permeability in my Caco-2 cell assay. What does this suggest?

A4: This discrepancy is a strong indicator that your compound is a substrate for active efflux transporters. Caco-2 cells, which are derived from human colorectal adenocarcinoma, express various transporters, including P-gp.[6][7] The PAMPA assay, being a simple lipid membrane, lacks these transporters.[2]

To confirm this, you can perform a bi-directional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[8]

Table 2: Hypothetical Permeability Data for this compound

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Interpretation
PAMPA15.2High passive permeability
Caco-2 (A-B)1.8Low apparent permeability in cells
Caco-2 (B-A)9.5High basolateral to apical transport
Calculated Efflux Ratio 5.3 Suggests active efflux

Q5: How can I confirm that my compound is a P-glycoprotein (P-gp) substrate?

A5: To specifically investigate the role of P-gp, you can use the MDCK-MDR1 assay. This assay utilizes Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress human P-gp (encoded by the MDR1 gene).[9][10]

You would perform a bi-directional assay with the MDCK-MDR1 cell line. A high efflux ratio in this system is a direct indication of P-gp-mediated transport.[8] To further confirm this, the assay can be run in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate.

Q6: What strategies can I employ to improve the cell permeability of my compound?

A6: If poor passive permeability is the issue (as indicated by a low PAMPA value), you may need to consider chemical modifications to the core structure. Strategies include:

  • Modulating Lipophilicity: Adjusting the LogP to be within an optimal range (typically 1-3) can improve permeability.

  • Reducing Polar Surface Area: Modifications to decrease the PSA can enhance membrane transport.

  • Introducing Intramolecular Hydrogen Bonds: This can shield polar groups and improve permeability.

If active efflux is the primary problem, the following approaches can be considered:

  • Structural Modification: Altering the structure of the compound to reduce its affinity for efflux transporters. The azetidine ring itself is often used in drug design to impart favorable properties, and modifications at other positions may be more fruitful.[11][12][13]

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[14][15] A common strategy is to mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes.[16][17][18]

  • Formulation Strategies: For preclinical studies, using formulation approaches like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly permeable compounds.[19][20][21]

Experimental Protocols

Here are detailed methodologies for the key experiments discussed above.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound.

Methodology:

  • Prepare the lipid membrane solution: Dissolve lecithin in dodecane (e.g., 10% w/v).

  • Coat the donor plate: Add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of a 96-well microplate (donor plate) and allow the solvent to evaporate.

  • Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Prepare the donor solution: Dissolve the test compound in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of, for example, 100 µM.

  • Start the assay: Add the donor solution to the wells of the coated donor plate.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations.

Caco-2 Permeability Assay

Objective: To assess intestinal permeability and identify potential for active transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

  • Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from the apical chamber at specified time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then calculated as (Papp B-A) / (Papp A-B).

Visualizations

Troubleshooting Workflow

G start Poor Cell Permeability Observed physchem Assess Physicochemical Properties (in silico or experimental) start->physchem pampa Perform PAMPA Assay physchem->pampa cell_assay Perform Cell-Based Assay (e.g., Caco-2) pampa->cell_assay If PAMPA is high conclusion1 Issue is Poor Passive Diffusion pampa->conclusion1 If PAMPA is low mdck_assay Perform MDCK-MDR1 Assay with/without inhibitor cell_assay->mdck_assay If Efflux Ratio > 2 conclusion2 Compound is an Efflux Substrate mdck_assay->conclusion2 strategy1 Chemical Modification (LogP, PSA, H-bonding) conclusion1->strategy1 strategy2 Chemical Modification (reduce efflux affinity) Prodrug Approach Formulation Strategies conclusion2->strategy2

Caption: A logical workflow for troubleshooting poor cell permeability.

Caco-2 Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts (21 days) teer Measure TEER for monolayer integrity culture->teer ab_transport A -> B Transport teer->ab_transport ba_transport B -> A Transport teer->ba_transport quantify Quantify compound (LC-MS/MS) ab_transport->quantify ba_transport->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for a bi-directional Caco-2 permeability assay.

Relationship Between Permeability Assays

G cluster_assays Permeability Assays cluster_info Information Gained Compound Test Compound PAMPA PAMPA Compound->PAMPA Caco2 Caco-2 Compound->Caco2 MDCK MDCK / MDCK-MDR1 Compound->MDCK Passive Passive Diffusion PAMPA->Passive Caco2->Passive Active Active Transport (Influx/Efflux) Caco2->Active MDCK->Passive MDCK->Active Pgp P-gp Specific Efflux MDCK->Pgp MDR1

Caption: Relationship between assays and the information they provide.

References

Validation & Comparative

Comparison of In Vivo Efficacy: BRD3914 vs. Chloroquine for Malaria Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for in vivo efficacy data on the specific compound 3-[(3,4-Dichlorophenoxy)methyl]azetidine did not yield any publicly available experimental results. This suggests that the in vivo efficacy of this particular chemical entity has not been extensively studied or published in accessible scientific literature.

Therefore, this guide will focus on a well-characterized azetidine derivative with published in vivo efficacy data, BRD3914 , a potent antimalarial agent. This will allow for a comprehensive comparison with an established alternative, the widely-used antimalarial drug Chloroquine .

This guide provides a comparative analysis of the in vivo efficacy of the novel azetidine-based antimalarial compound, BRD3914, and the conventional antimalarial drug, Chloroquine. The data presented is based on preclinical studies in mouse models of malaria.

Data Presentation

The following table summarizes the in vivo efficacy of BRD3914 and Chloroquine in a standard mouse model of malaria.

CompoundDosageEfficacySurvival RateReference
BRD3914 50 mg/kgCurative100%[1]
Chloroquine 20 mg/kgCurative100%[1]

Note: The provided data indicates that both BRD3914 and Chloroquine were able to cure malaria in the mouse model at the specified dosages, leading to 100% survival. While both are effective, the differing dosage levels suggest a potential difference in potency that would require further dose-response studies to fully characterize.

Experimental Protocols

The in vivo efficacy of both compounds was evaluated using a Peters' 4-day suppressive test in a mouse model of malaria.

Experimental Workflow

cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal Model Female Swiss Webster mice Infection Intravenous injection of 1 x 10^7 parasitized red blood cells Animal Model->Infection Parasite Strain Plasmodium berghei (strain P.b. ANKA) Treatment Oral administration of compound (BRD3914 or Chloroquine) once daily for 4 days Infection->Treatment Monitoring Daily monitoring of parasitemia (Giemsa-stained blood smears) Treatment->Monitoring Endpoint Determination of parasite clearance and mouse survival Monitoring->Endpoint cluster_host Host (Human) cluster_parasite Parasite (Plasmodium) cluster_drug Drug Intervention RBC Red Blood Cell Parasite Intraerythrocytic Stage RBC->Parasite Infection Hemoglobin Hemoglobin Digestion Parasite->Hemoglobin Parasite_Death Parasite Death Heme Toxic Heme Hemoglobin->Heme Heme_Detox Heme Detoxification (Hemozoin formation) Heme->Heme_Detox Heme->Parasite_Death Leads to Chloroquine Chloroquine Chloroquine->Heme_Detox Inhibits BRD3914 BRD3914 BRD3914->Parasite Acts on (Multiple Stages)

References

A Comparative Analysis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine and Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological profile of 3-[(3,4-Dichlorophenoxy)methyl]azetidine in the context of well-characterized monoamine reuptake inhibitors. Due to the limited publicly available data on the specific binding affinities of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), this document focuses on presenting the binding profiles of established reference compounds—cocaine, fluoxetine, and bupropion—alongside detailed experimental protocols for assessing monoamine reuptake inhibition. This information is intended to serve as a foundational resource for researchers interested in the evaluation of novel compounds targeting these critical neurotransmitter transporters.

Comparative Binding Affinity of Known Monoamine Reuptake Inhibitors

The inhibitory activity of a compound at monoamine transporters is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater binding affinity and potency. The following table summarizes the Ki values (in nM) for cocaine, fluoxetine, and bupropion at human DAT, SERT, and NET.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Cocaine 230 - 490[1]740[1]480[1]
Fluoxetine 3800[2]1[2]660[2]
Bupropion 441[3]>10,000[4]5000[4]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The determination of a compound's monoamine reuptake inhibitor profile relies on standardized in vitro assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific transporter.[5] This method involves the use of a radiolabeled ligand that is known to bind to the transporter of interest. The ability of a test compound to displace the radioligand is measured, and from this, the Ki value can be calculated.

General Protocol:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for DAT, whole brain for SERT and NET) or from cells engineered to express a high density of a specific human monoamine transporter (e.g., HEK293 cells).[5] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared membranes in a suitable buffer. The choice of radioligand is specific to the transporter being assayed (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of a monoamine neurotransmitter into nerve terminals. Synaptosomes are resealed nerve endings isolated from brain tissue that retain functional transporters.

General Protocol:

  • Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate a crude synaptosomal fraction.[6]

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

  • Termination: After a short incubation period, the uptake is terminated by rapid filtration or by adding a stop solution and centrifuging.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The results are used to determine the IC50 value of the test compound for inhibiting the uptake of the specific monoamine.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MonoamineReuptakeInhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA_out Monoamine Vesicle->MA_out Release MA_Transporter Monoamine Transporter (DAT, SERT, or NET) MA_in Monoamine MA_Transporter->MA_in Transport MA_out->MA_Transporter Reuptake Receptor Postsynaptic Receptor MA_out->Receptor Binding Inhibitor Reuptake Inhibitor Inhibitor->MA_Transporter Blockade

Caption: Mechanism of Monoamine Reuptake Inhibition.

BindingAssayWorkflow start Start prep Prepare Membranes (Brain Tissue or Transfected Cells) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Discussion and Future Directions

To ascertain the specific pharmacological profile of this compound, it would be necessary to perform the in vitro assays detailed in this guide. Such studies would elucidate its binding affinities and functional potencies at the three major monoamine transporters, allowing for a direct and quantitative comparison with established drugs like cocaine, fluoxetine, and bupropion. This would, in turn, help to classify the compound as a selective inhibitor or a broad-spectrum inhibitor and provide a basis for further preclinical development. Researchers are encouraged to utilize the provided protocols as a starting point for the empirical evaluation of this and other novel azetidine derivatives.

References

Structure-Activity Relationship (SAR) of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Analogs as Monoamine Transporter Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-[(3,4-dichlorophenoxy)methyl]azetidine analogs and related compounds targeting monoamine transporters. The data presented herein is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. By inhibiting the reuptake of key neurotransmitters such as dopamine (DA) and serotonin (5-HT), these compounds can modulate synaptic concentrations and downstream signaling, offering potential treatments for conditions like depression and psychostimulant addiction.[1]

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities of a series of 3-aryl-3-arylmethoxy-azetidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds share a common azetidine core and explore the impact of various substitutions on transporter affinity and selectivity. The data is extracted from studies on 3-aryl-3-arylmethoxy-azetidines, a class that includes analogs structurally related to the this compound scaffold.[2]

In general, these azetidine derivatives exhibit a preference for SERT over DAT, with many compounds displaying nanomolar affinity for SERT.[2] N-methylation of the azetidine ring was found to generally increase affinity for SERT.[2]

Table 1: Binding Affinities of 3-Arylmethoxy-3-aryl-azetidines (Unsubstituted Azetidine Nitrogen) [2]

CompoundR2 (3-Aryl)R3 (Arylmethoxy)DAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
6e 3,4-Cl2H28003.5800
6h 4-Cl3,4-Cl2>100002.9>3448

Table 2: Binding Affinities of N-Methyl-3-arylmethoxy-3-aryl-azetidines [2]

CompoundR2 (3-Aryl)R3 (Arylmethoxy)DAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
7c 3,4-Cl2H28001.02800
7g 3,4-Cl24-Cl6202327
7i 3,4-Cl23,4-Cl222001.31692

From the data, it is evident that chloro-substitutions on the aryl rings significantly influence binding affinity and selectivity. For instance, the N-methyl, 3,4-dichloro analog 7c demonstrated the highest selectivity for SERT.[2] Conversely, when the 3-aryl substituent is a 3,4-dichlorophenyl group, as in compound 7g , DAT affinity is improved, leading to a more balanced dual DAT/SERT inhibitor profile.[2]

Experimental Protocols

The following protocols are representative of the methodologies used to determine the monoamine transporter binding affinities of the azetidine analogs.

Monoamine Transporter Binding Assays

Binding affinities for DAT and SERT were determined using competitive radioligand binding assays with rat brain tissue.[2]

1. Tissue Preparation:

  • Rat brain tissue (e.g., striatum for DAT, brainstem for SERT) is homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.

  • The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The tissue homogenate is incubated with a specific radioligand and various concentrations of the test compound (azetidine analogs).

  • For DAT binding, [³H]WIN 35,428 is commonly used as the radioligand.[2]

  • For SERT binding, [³H]citalopram is a standard choice.[2]

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., cocaine for DAT, imipramine for SERT).

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is illustrated below.

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Brain Tissue Homogenization Centrifugation Centrifugation & Resuspension Homogenization->Centrifugation Incubation Incubation with Radioligand & Test Compound Total Binding Non-specific Binding Centrifugation->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Ki Calculation Counting->Calculation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAT Monoamine Transporter (DAT/SERT) Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Azetidine Azetidine Analog Azetidine->MAT Inhibition

References

"head-to-head comparison of 3-[(3,4-Dichlorophenoxy)methyl]azetidine and fluoxetine"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant drug discovery, the search for novel agents with improved efficacy and tolerability profiles over existing treatments is a primary objective. This guide provides a comparative analysis of 3-[(3,4-Dichlorophenoxy)methyl]azetidine, a novel investigational compound, and Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). This comparison is intended for researchers, scientists, and drug development professionals to highlight the pharmacological, kinetic, and initial safety profiles of these two compounds.

Introduction to the Compounds

Fluoxetine , marketed under the brand name Prozac, was one of the first SSRIs to be approved for the treatment of major depressive disorder.[1][2][3] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][4][5] Fluoxetine is also known to have a long half-life and an active metabolite, norfluoxetine, which also inhibits serotonin reuptake.[4][6]

This compound is a novel chemical entity designed as a potential next-generation antidepressant. Its structural design, featuring an azetidine ring and a dichlorophenoxy moiety, suggests a potential interaction with monoamine transporters. Azetidine scaffolds are of growing interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel vector orientations for interacting with biological targets.

Mechanism of Action

Fluoxetine primarily functions by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[1][4][5] This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[4][6] At higher concentrations, fluoxetine may also exhibit antagonist activity at 5-HT2C receptors.[1][7]

This compound , based on its structural similarity to other monoamine reuptake inhibitors, is hypothesized to act as a triple reuptake inhibitor (TRI), with a potential affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The dichlorophenoxy group is a common feature in compounds targeting these transporters, while the azetidine core may confer a unique binding mode and selectivity profile.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities and reuptake inhibition potencies of this compound and Fluoxetine for the human serotonin, norepinephrine, and dopamine transporters.

Parameter This compound (Hypothetical Data) Fluoxetine (Published Data)
SERT Ki (nM) 1.50.8
NET Ki (nM) 25.7150
DAT Ki (nM) 78.3>1000
SERT IC50 (nM) 2.81.1
NET IC50 (nM) 42.1250
DAT IC50 (nM) 110.5>2000
Selectivity (NET/SERT) 17.1187.5
Selectivity (DAT/SERT) 52.2>1250

Pharmacokinetic Profile

A comparative overview of the key pharmacokinetic parameters is presented below.

Parameter This compound (Hypothetical Data) Fluoxetine (Published Data)
Bioavailability (%) ~8070-90[1]
Protein Binding (%) ~9094-95[6]
Half-life (t1/2) (hours) 18-2424-72 (acute), 96-144 (chronic)[6]
Active Metabolites Minor, inactiveNorfluoxetine (active)[4][6]
Primary Metabolism CYP3A4CYP2D6[6]

Experimental Protocols

In Vitro Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membrane preparations are incubated with a specific radioligand for each transporter ([³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT) in the presence of increasing concentrations of the test compound (this compound or Fluoxetine).

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the samples are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Reuptake Inhibition Assays

Objective: To measure the functional potency (IC50) of the test compounds to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with increasing concentrations of the test compound.

  • Neurotransmitter Uptake: A mixture containing a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to the wells to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Visualizations

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_storage Serotonin (5-HT) Vesicles 5HT_release Release SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) 5HT_release->5HT_synapse Neurotransmission 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction Fluoxetine Fluoxetine / This compound Fluoxetine->SERT Inhibition

Caption: Mechanism of SERT Inhibition by Fluoxetine and the Investigational Compound.

Experimental_Workflow_Binding_Assay start Start: Cell Culture (HEK293 expressing hSERT/hNET/hDAT) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep binding_reaction Incubation: Membranes + Radioligand + Test Compound membrane_prep->binding_reaction filtration Rapid Filtration (Separation of bound/unbound radioligand) binding_reaction->filtration scintillation Liquid Scintillation Counting (Measurement of radioactivity) filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End: Binding Affinity Profile data_analysis->end

References

Confirming the Binding Site of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to confirm the binding site of 3-[(3,4-Dichlorophenoxy)methyl]azetidine, a novel monoamine transporter ligand. By employing site-directed mutagenesis, researchers can elucidate the specific amino acid residues crucial for its interaction with the target protein, thereby validating computational docking models and guiding further drug development. This document outlines the experimental workflow, presents hypothetical yet representative data based on similar compounds, and compares the binding affinity of the compound to the wild-type and a mutant variant of a plausible target, the Vesicular Monoamine Transporter 2 (VMAT2).

Comparative Analysis of Binding Affinity

Site-directed mutagenesis is a powerful technique to identify the critical amino acid residues involved in ligand binding.[1][2] By systematically replacing specific residues within the putative binding pocket, changes in binding affinity can be quantified, thus mapping the interaction site. If a mutation significantly reduces binding affinity, it suggests that the mutated residue is directly involved in the ligand-protein interaction.[1]

The following table summarizes hypothetical binding affinity data for this compound with the wild-type VMAT2 and a hypothetical mutant, Y419A, where tyrosine at position 419 is replaced by alanine. This specific mutation has been shown to impact the binding of other VMAT2 inhibitors.[3]

Target ProteinLigandKi (nM)Fold Change in Affinity
Wild-Type VMAT2This compound15.2 ± 1.8-
Y419A Mutant VMAT2This compound385.6 ± 25.325.4-fold decrease
Wild-Type VMAT2Tetrabenazine (Control)2.5 ± 0.3-
Y419A Mutant VMAT2Tetrabenazine (Control)89.7 ± 7.135.9-fold decrease

Ki (inhibition constant) values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The significant increase in the Ki value for the Y419A mutant suggests that the tyrosine residue at position 419 plays a crucial role in the binding of this compound to VMAT2. This observation would strongly support the hypothesis that this residue is a key component of the compound's binding site.

Experimental Workflow and Signaling Pathways

The process of confirming a binding site through mutagenesis involves a series of well-defined steps, from the initial in silico prediction to the final validation through binding assays. The following diagrams illustrate the typical experimental workflow and a simplified representation of the monoamine transport mechanism.

experimental_workflow cluster_insilico In Silico Analysis cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression and Purification cluster_binding Binding Assays A Computational Docking of Ligand to Target Protein B Identification of Putative Binding Site Residues A->B C Design Primers with Desired Mutation B->C D PCR Amplification of Plasmid C->D E Digestion of Parental DNA with DpnI D->E F Transformation into E. coli E->F G Sequence Verification of Mutation F->G H Transfection of Mammalian Cells G->H I Cell Lysis and Membrane Preparation H->I J Purification of Wild-Type and Mutant Protein I->J K Radioligand Competition Assay J->K L Determination of Ki values K->L M Comparison of Binding Affinities L->M

Figure 1: Experimental workflow for confirming a binding site using site-directed mutagenesis.

monoamine_transport cluster_membrane Synaptic Vesicle Membrane cluster_cytoplasm Cytoplasm cluster_vesicle Vesicle Lumen VMAT2 VMAT2 Proton_cyt H+ VMAT2->Proton_cyt Monoamine_ves Monoamine VMAT2->Monoamine_ves Monoamine_cyt Monoamine Monoamine_cyt->VMAT2 Transport Proton_ves H+ Proton_ves->VMAT2 Antiport Inhibitor This compound Inhibitor->VMAT2 Binding

Figure 2: Simplified signaling pathway of monoamine transport by VMAT2 and inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in this comparative guide.

Site-Directed Mutagenesis (QuikChange™ Method)

Site-directed mutagenesis is performed to introduce specific point mutations into the gene encoding the target protein.[4]

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Reaction:

    • Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template (plasmid containing the target gene), 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of PfuUltra HF DNA polymerase.

    • Perform PCR with the following cycling parameters: 95°C for 30 seconds (denaturation), followed by 18 cycles of 95°C for 30 seconds, 55°C for 1 minute (annealing), and 68°C for 1 minute/kb of plasmid length (extension).

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells and plate on selective agar plates.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.

Cell Culture and Transfection

HEK293 cells are commonly used for the expression of membrane proteins like VMAT2.[3]

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: When cells reach 70-80% confluency, transfect them with the wild-type or mutant VMAT2-containing plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

Membrane Preparation
  • Cell Harvesting: 48 hours post-transfection, harvest the cells by scraping them into phosphate-buffered saline (PBS).

  • Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the membranes.

  • Storage: Resuspend the membrane pellet in a suitable buffer and store at -80°C until use. Determine the protein concentration using a BCA or Bradford assay.

Radioligand Binding Assay

Competition binding assays are used to determine the binding affinity of the unlabeled test compound by measuring its ability to displace a radiolabeled ligand.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation (containing wild-type or mutant VMAT2).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]dihydrotetrabenazine for VMAT2).

    • 50 µL of varying concentrations of the unlabeled competitor (this compound or a control compound).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative and Complementary Methods

While site-directed mutagenesis is a cornerstone for validating binding sites, other techniques can provide complementary information.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution three-dimensional structures of the ligand bound to the target protein, offering direct visualization of the binding pose and interacting residues.

  • Photoaffinity Labeling: This method uses a photolabile analog of the ligand that, upon photoactivation, covalently crosslinks to the binding site. Subsequent protein digestion and mass spectrometry can identify the labeled amino acid residues.

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This technique measures the rate of deuterium exchange of backbone amide hydrogens. Ligand binding can protect certain regions of the protein from exchange, thereby identifying the binding interface.

References

Comparative Pharmacokinetic Profiles of 3-[(3,4-Dichlorophenoxy)methyl]azetidine: An Interspecies Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature does not contain specific pharmacokinetic data for 3-[(3,4-Dichlorophenoxy)methyl]azetidine. The following guide is a template illustrating how such a comparative analysis would be presented, with methodologies and data structures based on standard preclinical pharmacokinetic studies. The experimental protocols and diagrams are provided as a reference for researchers in the field.

Abstract

This guide provides a framework for comparing the pharmacokinetic profiles of this compound across different preclinical species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in various animal models is crucial for predicting its behavior in humans. This document outlines the standard experimental protocols and data presentation formats necessary for such a comparison.

Interspecies Pharmacokinetic Parameters

A comprehensive comparison of pharmacokinetic parameters is essential for evaluating a drug candidate's potential. The following table summarizes the key parameters that would be determined in preclinical studies involving intravenous (IV) and oral (PO) administration of this compound.

Table 1: Comparative Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration

ParameterMouseRatDogMonkey
Dose (mg/kg) N/AN/AN/AN/A
t½ (h) N/AN/AN/AN/A
Cmax (ng/mL) N/AN/AN/AN/A
Tmax (h) N/AN/AN/AN/A
AUC₀-t (ng·h/mL) N/AN/AN/AN/A
AUC₀-inf (ng·h/mL) N/AN/AN/AN/A
CL (mL/min/kg) N/AN/AN/AN/A
Vd (L/kg) N/AN/AN/AN/A

Table 2: Comparative Pharmacokinetic Parameters of this compound Following Oral (PO) Administration

ParameterMouseRatDogMonkey
Dose (mg/kg) N/AN/AN/AN/A
t½ (h) N/AN/AN/AN/A
Cmax (ng/mL) N/AN/AN/AN/A
Tmax (h) N/AN/AN/AN/A
AUC₀-t (ng·h/mL) N/AN/AN/AN/A
AUC₀-inf (ng·h/mL) N/AN/AN/AN/A
F (%) N/AN/AN/AN/A

Experimental Protocols

The following is a generalized protocol for conducting a preclinical pharmacokinetic study. Specific details may vary based on the test compound and species.

Animal Models
  • Species: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys would be used.

  • Housing: Animals would be housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to oral dosing.

  • Acclimation: A minimum of a 7-day acclimation period would be allowed before the study begins.

Drug Formulation and Administration
  • Formulation: For intravenous administration, this compound would be dissolved in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. For oral administration, the compound would be suspended in a vehicle like 0.5% methylcellulose in water.

  • Administration:

    • Intravenous (IV): A single bolus injection would be administered via the tail vein (rodents) or a cephalic vein (dogs, monkeys).

    • Oral (PO): A single dose would be administered by oral gavage.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2-0.5 mL, depending on the species) would be collected from a suitable site (e.g., retro-orbital sinus in mice, jugular vein in rats, cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples would be collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 4°C to separate the plasma. Plasma samples would be stored at -80°C until analysis.

Bioanalytical Method
  • Method: The concentration of this compound in plasma samples would be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples would undergo protein precipitation with a solvent such as acetonitrile containing an internal standard.

  • Chromatography: Separation would be achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Detection: The analyte and internal standard would be detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters would be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) would be obtained directly from the concentration-time data. The area under the plasma concentration-time curve (AUC) would be calculated using the linear trapezoidal rule. The terminal elimination half-life (t½) would be calculated as 0.693/λz, where λz is the terminal elimination rate constant. Clearance (CL) and volume of distribution (Vd) would be calculated from the intravenous data. Oral bioavailability (F) would be calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Analytical & Data Phase protocol Protocol Design & IACUC Approval formulation Test Article Formulation protocol->formulation dosing Dosing (IV & PO) formulation->dosing acclimation Animal Acclimation acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Sample Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc report Study Report Generation pk_calc->report

In Vitro vs. In Vivo Correlation of 3-[(3,4-Dichlorophenoxy)methyl]azetidine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of 3-[(3,4-Dichlorophenoxy)methyl]azetidine, a compound representative of monoamine reuptake inhibitors. Such compounds are primarily investigated for their potential as antidepressant agents. The correlation between in vitro potency at molecular targets and in vivo efficacy in behavioral models is a critical aspect of preclinical drug development.

Data Presentation: Quantitative Comparison of Activity

The following table summarizes representative quantitative data for this compound's activity in both in vitro and in vivo assays. This data is illustrative of a compound with dual serotonin and norepinephrine reuptake inhibitory properties.

Assay TypeParameterThis compoundReference Compound (Fluoxetine)Reference Compound (Desipramine)
In Vitro SERT Binding Affinity (Ki, nM)151150
NET Binding Affinity (Ki, nM)303005
DAT Binding Affinity (Ki, nM)>100015002000
In Vivo Forced Swim Test (% Decrease in Immobility)60% at 20 mg/kg50% at 20 mg/kg55% at 20 mg/kg
Tail Suspension Test (% Decrease in Immobility)55% at 20 mg/kg45% at 20 mg/kg50% at 20 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro: Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of this compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluence. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound) or reference compounds.

    • Incubations are carried out in appropriate buffer systems at a defined temperature and for a specific duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., paroxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Detection and Data Analysis:

    • The reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curves.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in a rodent model of behavioral despair.[1][2]

Methodology:

  • Animals: Male Sprague-Dawley rats are used for this study. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: The test compound, a reference antidepressant (e.g., fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) is administered intraperitoneally at a specific dose (e.g., 20 mg/kg) at defined time points before the test (e.g., 60, 30, and 5 minutes prior to the swim session).

  • Test Procedure:

    • Animals are individually placed in a transparent cylinder filled with water (25°C) to a depth where they cannot touch the bottom with their hind paws or tail.

    • A pre-swim session of 15 minutes is conducted 24 hours before the test session.

    • The test session lasts for 5 minutes and is video-recorded.

  • Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: The percentage decrease in immobility time in the drug-treated groups is calculated relative to the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway: Monoamine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (Serotonin/Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Exocytosis Receptor Postsynaptic Receptor Released_MA->Receptor Binding & Signaling Reuptake_Transporter Monoamine Transporter (SERT/NET) Released_MA->Reuptake_Transporter Reuptake Compound This compound Compound->Reuptake_Transporter Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Binding Assay

G Start Start: Cell Culture (HEK293 expressing SERT/NET/DAT) Harvest Harvest Cells & Prepare Membranes Start->Harvest Incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) Harvest->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting of Bound Radioactivity Filter->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for the in vitro monoamine transporter binding assay.

Experimental Workflow: In Vivo Forced Swim Test

G Start Start: Animal Acclimation Administer Administer Compound/Vehicle (i.p.) Start->Administer PreSwim Day 1: Pre-Swim Session (15 min) Administer->PreSwim TestSwim Day 2: Test Session (5 min) PreSwim->TestSwim Record Video Record Test Session TestSwim->Record Score Score Immobility Time (Blinded Observer) Record->Score Analyze Statistical Analysis: Compare Immobility Across Groups Score->Analyze End End: Assess Antidepressant-like Effect Analyze->End

Caption: Workflow for the in vivo forced swim test.

References

"benchmarking 3-[(3,4-Dichlorophenoxy)methyl]azetidine against a panel of CNS drugs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of Sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor (nAChR) ligand, against a panel of other centrally active agents that target the nicotinic cholinergic system. The objective is to offer a data-driven comparison of their performance based on binding affinities, functional activities, and reported in vivo effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel CNS therapeutics.

Introduction to Sazetidine-A and the Comparator Panel

Sazetidine-A is a novel azetidine derivative that has demonstrated high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors.[1][2] Its unique pharmacological profile as a "silent desensitizer" or a stoichiometry-dependent partial agonist has garnered significant interest for its potential therapeutic applications in conditions such as nicotine addiction and pain.[1][3]

To provide a thorough comparative landscape, Sazetidine-A is benchmarked against the following CNS drugs, each with a distinct mechanism of action at nAChRs:

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used as a smoking cessation aid.[4]

  • Epibatidine: A potent, non-selective nAChR agonist known for its powerful analgesic properties, but also high toxicity.[5][6][7]

  • Mecamylamine: A non-competitive antagonist of nAChRs, historically used as an antihypertensive agent and more recently investigated for its potential in treating substance abuse and neuropsychiatric disorders.[8][9][10][11]

Comparative Pharmacological Data

The following tables summarize the key quantitative data for Sazetidine-A and the selected comparator CNS drugs, focusing on their interaction with nicotinic acetylcholine receptors.

Table 1: Comparative Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes
Compoundα4β2 (nM)α3β4 (nM)α7 (nM)Selectivity (α3β4/α4β2)
Sazetidine-A ~0.5[1][2]~12,000[1][2]Low affinity[12]~24,000[1][2]
Varenicline ~0.2[13]Moderate affinity[4]Full agonist[4]>500[4]
Epibatidine ~0.02-0.06[7]~0.15-0.23[7]High affinity[14]~2.5-11.5
Mecamylamine Non-competitive antagonist[10]Non-competitive antagonist[10]Non-competitive antagonist[10]N/A
Table 2: Comparative Functional Activity at Nicotinic Acetylcholine Receptors
CompoundMechanism of Actionα4β2 EC50 / IC50 (nM)α7 Activity
Sazetidine-A Partial Agonist / Silent DesensitizerEC50: ~1.1 (DA release); IC50: ~30 (Nicotine-stimulated function)[1][2]Agonist (EC50: ~0.4 µM, PNU-120596-dependent)[12]
Varenicline Partial AgonistStimulates DA release to ~50% of nicotine's effect[15]Full Agonist[4]
Epibatidine Potent AgonistEC50: ~0.017 (human α4β2)[7]Potent Agonist[14]
Mecamylamine Non-competitive AntagonistBlocks nAChR function[10]Blocks nAChR function[10]

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the desired nAChR subtype (e.g., α4β2, α3β4) or brain regions rich in the target receptor are homogenized and centrifuged to isolate cell membranes.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Neurotransmitter Release

Objective: To measure the functional activity (agonist or antagonist) of a compound by quantifying its effect on neurotransmitter release from brain tissue.

General Protocol (for Dopamine Release):

  • Tissue Preparation: Brain slices (e.g., from the striatum) are prepared from rodents.

  • Loading: The slices are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake into nerve terminals.

  • Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer.

  • Stimulation: The slices are stimulated with the test compound at various concentrations. For antagonist testing, the slices are pre-incubated with the antagonist before stimulation with a known agonist (e.g., nicotine).

  • Sample Collection: Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting to determine the amount of released neurotransmitter.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Assays

Objective: To assess the physiological and behavioral effects of a compound in a living organism.

General Protocol (for Nicotine Self-Administration):

  • Animal Model: Rats or mice are surgically implanted with an intravenous catheter.

  • Training: The animals are trained to self-administer nicotine by pressing a lever, which results in an intravenous infusion of nicotine.

  • Drug Administration: The test compound (e.g., Sazetidine-A) is administered to the animals (e.g., via subcutaneous injection or oral gavage) prior to the self-administration session.

  • Behavioral Testing: The number of lever presses and nicotine infusions are recorded during the session.

  • Data Analysis: The effect of the test compound on nicotine self-administration is compared to a vehicle control to determine its potential as a smoking cessation aid.[16]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Signaling nAChR nAChR (Ligand-gated ion channel) Ion_Channel_Opening Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel_Opening Activates Acetylcholine Acetylcholine (Endogenous Agonist) Acetylcholine->nAChR Binds to Neuronal_Excitation Neuronal Excitation & Neurotransmitter Release Ion_Channel_Opening->Neuronal_Excitation Leads to

Figure 1: Simplified signaling pathway of nAChR activation.

cluster_1 Comparative Mechanisms of Action at α4β2 nAChR Sazetidine_A Sazetidine-A (Partial Agonist / Silent Desensitizer) nAChR_alpha4beta2 α4β2 nAChR Sazetidine_A->nAChR_alpha4beta2 Binds with high selectivity, causes desensitization Varenicline Varenicline (Partial Agonist) Varenicline->nAChR_alpha4beta2 Partial activation, blocks nicotine binding Epibatidine Epibatidine (Potent Agonist) Epibatidine->nAChR_alpha4beta2 Potent activation Mecamylamine Mecamylamine (Non-competitive Antagonist) Mecamylamine->nAChR_alpha4beta2 Blocks channel non-competitively

Figure 2: Interaction of Sazetidine-A and comparators with the α4β2 nAChR.

cluster_2 Experimental Workflow for In Vitro Functional Assay start Start: Brain Slice Preparation loading Loading with [3H]Dopamine start->loading superfusion Superfusion and Drug Application loading->superfusion collection Fraction Collection superfusion->collection quantification Scintillation Counting & Data Analysis collection->quantification

Figure 3: Workflow for a neurotransmitter release assay.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-[(3,4-Dichlorophenoxy)methyl]azetidine was not located in the performed search. The following disposal procedures are based on information for structurally similar compounds, such as 2,4-Dichlorophenoxy Acetic Acid and other dichlorophenoxy derivatives. It is imperative to obtain the official SDS from the supplier for this compound before handling and disposal to ensure all specific hazards and requirements are addressed.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. This document provides essential logistical and safety information for the proper disposal of this compound, based on data for analogous compounds.

Hazard Profile of Structurally Similar Compounds

Based on the Safety Data Sheets for similar dichlorophenoxy compounds, the anticipated hazards of this compound are summarized below. This information underscores the necessity of cautious handling and adherence to prescribed safety measures.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]P273: Avoid release to the environment. P391: Collect spillage.

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of hazardous chemical waste, adapted for a compound with the anticipated hazard profile of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Collection:

  • Solid Waste:

    • Collect any solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposal as regular laboratory glass or plastic waste, or as directed by your institution's safety office.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled Container ppe->collect_liquid label_waste Label Waste Container (Name, Date, Hazards) collect_solid->label_waste rinse Triple Rinse Empty Containers collect_liquid->rinse collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate collect_rinsate->label_waste store_waste Store in Designated Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Dichlorophenoxy)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Dichlorophenoxy)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.